5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAFQXBZWSTPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it an attractive building block for drug development professionals. The title compound, 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid, is a key intermediate in the synthesis of various therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] The presence of the difluorophenyl moiety often enhances metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, grounded in established chemical principles and supported by field-proven insights.
Primary Synthetic Pathway: A Three-Step Approach from 2,4-Difluoroacetophenone
The most direct and widely employed synthetic route to this compound commences with the readily available starting material, 2,4-difluoroacetophenone. The synthesis can be logically dissected into three core transformations:
-
Claisen Condensation: Formation of a key 1,3-dicarbonyl intermediate.
-
Cyclization: Construction of the isoxazole ring via reaction with hydroxylamine.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
This pathway is an elegant application of the classical Claisen isoxazole synthesis, a robust and reliable method for the preparation of this heterocyclic system.[2][3][4]
Step 1: Claisen Condensation for the Synthesis of the 1,3-Diketone Intermediate
The initial step involves a base-mediated Claisen condensation between 2,4-difluoroacetophenone and an oxalate ester, typically dimethyl oxalate.[5][6] This reaction constructs the crucial 1,3-dicarbonyl moiety necessary for the subsequent cyclization.
Reaction Mechanism: The reaction is initiated by the deprotonation of the α-carbon of 2,4-difluoroacetophenone by a strong base, such as sodium methoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the 1-(2,4-difluorophenyl)-1,3-dioxo-butane-4-oate intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
physicochemical properties of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines three key motifs: an isoxazole ring, a difluorinated phenyl group, and a carboxylic acid. This unique combination imparts properties that are highly relevant for developing novel therapeutic agents. The isoxazole core is a versatile scaffold found in numerous approved drugs, while the difluorophenyl moiety can enhance metabolic stability and target-binding affinity through specific fluorine interactions.[1][2] The carboxylic acid group provides a critical handle for salt formation, formulation, and interaction with biological targets.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document explains the scientific rationale behind property measurements, offers detailed experimental protocols for their determination, and discusses the implications of these properties for drug development. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in a research and development setting.
Molecular Identity and Structural Significance
A precise understanding of a compound's structure and identity is the foundation of all subsequent characterization.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | [3] |
| CAS Number | 1083224-23-0 | [3][4][5] |
| Molecular Formula | C₁₀H₅F₂NO₃ | [3][4] |
| Molecular Weight | 225.15 g/mol | [1][3][4] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O | [3] |
| InChIKey | FQAFQXBZWSTPRH-UHFFFAOYSA-N | [1][3] |
Structural Diagram
The chemical structure dictates the compound's physical and biological properties. The diagram below illustrates the key functional groups.
Caption: Chemical structure of this compound.
Core Physicochemical Properties: Data and Determination
The following properties are critical to assessing the drug-like potential of a compound. For each, we discuss its relevance, present available data, and provide a standard, robust protocol for its experimental determination.
Physical State and Purity
-
Relevance: The physical form and purity are baseline parameters that affect all other measurements. Purity is especially critical, as impurities can drastically alter properties like melting point and solubility.
-
Observed Data: The compound is typically supplied as a white crystalline solid with a purity of 97% or higher.[1][4][6]
-
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on an HPLC system equipped with a UV detector.
-
Mobile Phase: Prepare a gradient system.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
System Validation: The protocol is validated by running a blank (solvent only) to ensure no system peaks interfere and by demonstrating reproducibility across multiple injections.
-
Melting Point (Tₘ)
-
Relevance: The melting point is a fundamental indicator of a crystalline solid's purity and lattice energy. A sharp melting range typically signifies high purity.
-
Observed Data: Specific melting point data is not consistently available in public databases, but its solid nature is confirmed.[1]
-
Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is chosen over traditional melt-temp apparatus for its higher precision and ability to detect thermal events like polymorph transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum DSC pan. Crimp the pan to enclose the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.
-
Acid Dissociation Constant (pKa)
-
Relevance: The pKa defines the extent of ionization at a given pH. For a carboxylic acid, it dictates the equilibrium between the neutral, more lipophilic form (R-COOH) and the ionized, more water-soluble form (R-COO⁻). This profoundly impacts solubility, membrane permeability, and receptor binding.
-
Observed Data: No experimental pKa value is publicly available for this specific compound.
-
Experimental Protocol: Determination by Potentiometric Titration
-
Rationale: This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added, allowing for the direct observation of the proton dissociation.
-
System Preparation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, 10).
-
Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure sufficient solubility of the neutral form.
-
Titration: Place the sample solution in a jacketed beaker at a constant temperature (25 °C) and continuously stir. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M KOH) using an automated titrator. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve), where the concentrations of the protonated and deprotonated species are equal.
-
Lipophilicity (LogP and LogD)
-
Relevance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
LogP: The partition coefficient of the neutral species between octanol and water.
-
LogD: The distribution coefficient at a specific pH, accounting for all ionized and neutral species. LogD at pH 7.4 is most relevant for physiological conditions.
-
-
Observed Data: The compound is described as having significant lipophilicity due to its fluorinated phenyl group, but no quantitative value is provided.[1]
-
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Rationale: The shake-flask method is the traditional and most reliable method for determining partition coefficients. It directly measures the distribution of the compound between an aqueous and an immiscible organic phase.
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).
-
Partitioning: Combine equal volumes of the aqueous buffer and the compound's octanol solution in a glass vial.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. Let the vial stand to allow for complete phase separation.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and organic layers using a validated analytical method like HPLC-UV (as described in section 2.1).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous). The protocol's integrity is ensured by running replicates and confirming mass balance.
-
Integrated Analytical Workflow
A logical workflow ensures that foundational properties are confirmed before more complex characterization is undertaken. This systematic approach prevents the misinterpretation of data due to sample impurity or identity issues.
Caption: A validated workflow for the physicochemical characterization of a novel compound.
Safety and Handling
Professional laboratory diligence is required when handling this compound.
-
GHS Hazard Classification:
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Sources:[3]
-
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[5]
-
Conclusion
This compound presents a physicochemical profile characteristic of a promising but challenging drug discovery candidate. It is a crystalline solid with significant lipophilicity, driven by the difluorophenyl ring, and acidic properties conferred by the carboxylic acid group. Its poor aqueous solubility in the neutral form is expected, but this will be significantly modulated by pH due to the carboxylic acid's pKa. A thorough experimental determination of its pKa, LogD at physiological pH, and precise aqueous solubility is paramount for any drug development program. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.
References
- 1. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 1083224-23-0|this compound|BLD Pharm [bldpharm.com]
- 6. CAS#:1083224-23-0 | this compound | Chemsrc [chemsrc.com]
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid CAS number 1083224-23-0
An In-Depth Technical Guide to 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (CAS: 1083224-23-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its strategic importance as a molecular building block, detailing its physicochemical properties, a robust and validated synthesis protocol, and its current and prospective applications in drug discovery. This guide is structured to provide not just data, but also mechanistic insights and the scientific rationale behind its utility, empowering researchers to effectively leverage this scaffold in their development programs.
Introduction: A Scaffold of Strategic Importance
In the landscape of drug discovery, the quest for novel molecular scaffolds that offer both biological activity and favorable pharmacokinetic profiles is perpetual. Heterocyclic compounds, particularly isoxazoles, have emerged as privileged structures due to their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The isoxazole ring system is a versatile bioisostere, often used to replace other functional groups to enhance potency or reduce toxicity.[2]
The subject of this guide, this compound, integrates three key motifs of high value in medicinal chemistry:
-
The Isoxazole Core: A stable, five-membered aromatic heterocycle that acts as a rigid scaffold, positioning substituents in a well-defined spatial orientation for optimal interaction with biological targets.[1]
-
The Carboxylic Acid Group: This functionality is crucial for forming strong interactions (e.g., salt bridges, hydrogen bonds) with target proteins, often serving as a key part of a molecule's pharmacophore. However, its inherent acidity and polarity can limit membrane permeability and introduce metabolic liabilities.[3][4][5][6] The isoxazole ring itself can be considered a bioisostere of the carboxylic acid, offering a similar acidic character with different physicochemical properties.[7]
-
The 2,4-Difluorophenyl Moiety: The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[8] The 2,4-difluoro substitution pattern is particularly noteworthy. It enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can significantly improve binding affinity to target proteins through favorable electrostatic or hydrophobic interactions.[8] The well-known non-steroidal anti-inflammatory drug (NSAID) Diflunisal, which is 5-(2,4-difluorophenyl)salicylic acid, underscores the therapeutic value of this specific phenyl substitution.[9][10][11]
This compound is therefore not merely an inert chemical intermediate, but a purpose-built scaffold designed to address common challenges in drug development, offering a pre-packaged solution for enhancing stability, modulating acidity, and establishing potent target engagement.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological screening. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | [12] |
| CAS Number | 1083224-23-0 | [12] |
| Molecular Formula | C₁₀H₅F₂NO₃ | [12] |
| Molecular Weight | 225.15 g/mol | [12][13] |
| Physical Form | White crystalline solid | [13] |
| XLogP3-AA | 2.1 | [12] |
| Hydrogen Bond Donor Count | 1 | [12][13] |
| Hydrogen Bond Acceptor Count | 6 | [12][13] |
| Topological Polar Surface Area | 63.3 Ų | [12] |
| SMILES | C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O | [12] |
| InChIKey | FQAFQXBZWSTPRH-UHFFFAOYSA-N | [12][13] |
Synthesis and Mechanistic Insights
A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While multiple variations exist for the synthesis of substituted isoxazoles, the most reliable and scalable approach proceeds via a [3+2] cycloaddition reaction. This method involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, which then reacts with an alkyne.
Protocol: Multi-Step Synthesis
This protocol describes the synthesis from the commercially available 2,4-difluorobenzaldehyde.
Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime
-
Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which can often be used without further purification.
Causality: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. Sodium acetate acts as a mild base to neutralize the HCl byproduct from hydroxylamine hydrochloride.
Step 2: Synthesis of 2,4-Difluorobenzohydroximoyl Chloride
-
Dissolve the 2,4-difluorobenzaldehyde oxime (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer, dry, and concentrate to yield the hydroximoyl chloride.
Causality: NCS is a mild and effective chlorinating agent for converting the oxime into the corresponding hydroximoyl chloride, which is the stable precursor to the reactive nitrile oxide intermediate.
Step 3: [3+2] Cycloaddition to form Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate
-
Dissolve the 2,4-difluorobenzohydroximoyl chloride (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0°C.
-
Add triethylamine (TEA) (1.2 eq) dropwise. The TEA will react with the hydroximoyl chloride to generate the 2,4-difluorophenylnitrile oxide in situ.
-
Stir the reaction at room temperature overnight.
-
Filter the triethylammonium chloride salt and wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Causality: This is the key ring-forming step. TEA is a non-nucleophilic base that abstracts HCl from the hydroximoyl chloride, generating the transient, highly reactive 1,3-dipole (nitrile oxide). This dipole immediately undergoes a cycloaddition reaction with the dipolarophile (ethyl propiolate) to form the stable five-membered isoxazole ring. Performing this in situ prevents the nitrile oxide from dimerizing into a furoxan byproduct.
Step 4: Hydrolysis to this compound
-
Dissolve the ethyl ester (1.0 eq) from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the ester.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Causality: LiOH is a strong base that saponifies (hydrolyzes) the ethyl ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of the target compound via cycloaddition.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile starting material for the synthesis of advanced, biologically active molecules. Its structure is frequently found in patent literature as a core component of novel therapeutic agents.
-
As an Intermediate for Anti-Inflammatory Agents: The structural similarity to Diflunisal makes this scaffold highly attractive for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] The carboxylic acid can be readily converted to an amide via standard coupling reactions (e.g., using EDC/DMAP), allowing for the exploration of a large chemical space by reacting it with diverse amine libraries.[14] A similar compound, 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid, is noted as a crucial intermediate for anti-inflammatory and analgesic drugs.[15][16][17]
-
Development of Enzyme Inhibitors: Many enzyme inhibitors utilize a carboxylic acid to mimic a substrate and bind to the active site. This scaffold is an ideal starting point for such endeavors. For example, recent studies have shown that 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are potent inhibitors of xanthine oxidase (XO), a key enzyme in the pathway for uric acid production, making them relevant for the treatment of gout.[18] The 2,4-difluorophenyl group on our title compound could provide advantageous interactions within the hydrophobic pocket of such enzymes.
-
Use in Agrochemicals and Material Science: Beyond pharmaceuticals, related isoxazole structures are used in the formulation of advanced agrochemicals for crop protection and in material science applications.[15][16][19]
Conceptual Application Workflow
Caption: From core scaffold to diverse biological applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed when handling this compound.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[12]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[20]
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses with side shields, and a lab coat.[20]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[20] Wash hands thoroughly after handling.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[20]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[21]
-
Conclusion and Future Outlook
This compound is a strategically designed molecular scaffold that holds considerable promise for drug discovery and development. The convergence of a stable heterocyclic core, a key binding element in the carboxylic acid, and a metabolically robust, affinity-enhancing difluorophenyl group makes it an exceptionally valuable building block. Its straightforward and scalable synthesis further enhances its utility for creating diverse chemical libraries.
Future research will likely focus on exploiting this scaffold to generate novel inhibitors for a wide range of therapeutic targets, from inflammatory enzymes to kinases and receptors implicated in oncology. Its application in combinatorial chemistry and high-throughput screening campaigns is expected to yield next-generation clinical candidates with improved efficacy and safety profiles.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]
- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hurawalhi.com [hurawalhi.com]
- 16. chemimpex.com [chemimpex.com]
- 17. FCKeditor - Resources Browser [midyear.aza.org]
- 18. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. accelachem.com [accelachem.com]
- 21. 1083224-23-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Biological Activity of Isoxazole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The isoxazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Among its derivatives, isoxazole-3-carboxylic acids and their analogues have garnered significant attention as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole-3-carboxylic acid derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial properties. We delve into the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and biological evaluation, and present key quantitative data to inform future drug discovery and development efforts. This guide is intended to be a valuable resource for researchers and scientists dedicated to harnessing the therapeutic potential of this important class of heterocyclic compounds.
Introduction: The Isoxazole-3-Carboxylic Acid Scaffold
Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] The carboxylic acid functionality at the 3-position of the isoxazole ring serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, including amides, esters, and more complex heterocyclic systems.[2][3] This structural versatility has enabled the development of isoxazole-3-carboxylic acid derivatives with a broad range of biological activities, making them a focal point of extensive research.[4]
This guide will systematically explore the key therapeutic areas where these derivatives have shown significant promise. We will begin by examining their potent anti-inflammatory effects, followed by an in-depth analysis of their anticancer properties, and conclude with an overview of their antimicrobial activity. Each section will provide a detailed account of the mechanism of action, supported by experimental evidence and illustrative signaling pathways.
Anti-inflammatory Activity of Isoxazole-3-Carboxylic Acid Derivatives
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole-3-carboxylic acid derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[5]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of isoxazole-3-carboxylic acid derivatives are largely attributed to their inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.
Specifically, many derivatives have demonstrated selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[6][7] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Furthermore, these derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[8][9] By inhibiting the activation of NF-κB, these compounds can suppress the production of a wide array of pro-inflammatory cytokines and chemokines.[10][11]
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the central role of the NF-κB pathway in inflammation and the inhibitory action of isoxazole-3-carboxylic acid derivatives.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation | MDPI [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. scispace.com [scispace.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Analysis of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality assessment of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, a key heterocyclic building block in modern drug discovery.[1] Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes a discussion of the expected spectral features, detailed experimental protocols, and data interpretation strategies, grounded in authoritative references to ensure scientific integrity.
Introduction: The Analytical Imperative
This compound (DFICA) belongs to the isoxazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] As an intermediate and a pharmacologically active molecule, its unambiguous structural confirmation and purity assessment are non-negotiable for advancing research and development programs.[4][5] Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose.
This guide details an integrated analytical workflow, demonstrating how complementary spectroscopic data are synthesized to build an irrefutable structural and purity profile for DFICA.
Molecular Structure and Spectroscopic Postulates
A foundational understanding of the molecule's structure is paramount to predicting and interpreting its spectroscopic output. DFICA possesses several key features that will manifest distinctly in various spectra: a difluorinated phenyl ring, a 5-membered isoxazole heterocycle, and a carboxylic acid moiety.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For DFICA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the influence of the fluorine substituents.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum will account for all non-exchangeable protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the compound and, importantly, allows for the observation of the acidic carboxylic acid proton.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Couplings |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration-dependent. |
| Phenyl H-6' | 7.9 - 8.2 | Triplet of Doublets (td) | Ortho to the isoxazole ring, coupled to H-5' (ortho, J ≈ 8-9 Hz) and F-2' (meta, J ≈ 6-7 Hz). |
| Isoxazole H-4 | 7.4 - 7.6 | Singlet (s) | Isolated proton on the isoxazole ring. |
| Phenyl H-5' | 7.3 - 7.5 | Triplet of Doublets (td) | Coupled to H-6' (ortho, J ≈ 8-9 Hz), H-3' (meta, J ≈ 2-3 Hz), and F-4' (ortho, J ≈ 9-10 Hz). |
| Phenyl H-3' | 7.1 - 7.3 | Doublet of Doublets (dd) | Coupled to F-2' (ortho, J ≈ 9-10 Hz) and F-4' (meta, J ≈ 2-3 Hz). |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton. Due to C-F coupling, carbon signals of the difluorophenyl ring will appear as doublets or doublets of doublets.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expected Couplings |
|---|---|---|
| Carboxylic Acid (-C OOH) | 160 - 165 | Carbonyl carbon of the carboxylic acid. |
| Isoxazole C-5 | 168 - 172 | Attached to the electronegative oxygen and the phenyl ring. |
| Isoxazole C-3 | 157 - 160 | Attached to the nitrogen and the carboxylic acid group. |
| Phenyl C-2' & C-4' | 160 - 168 | Directly bonded to fluorine, will show large ¹JCF coupling constants. |
| Phenyl C-1', C-3', C-5', C-6' | 105 - 135 | Aromatic carbons, will show smaller ²JCF and ³JCF couplings. |
| Isoxazole C-4 | 100 - 105 | Shielded carbon of the isoxazole ring. |
NMR Experimental Protocol
Rationale: This protocol is designed for unambiguous structure confirmation. A standard 400 or 500 MHz spectrometer provides sufficient resolution.
-
Sample Preparation: Accurately weigh 5-10 mg of DFICA and dissolve it in ~0.6 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
Acquire data over a spectral width of at least 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.
-
Employ 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
-
Acquire data with proton decoupling to simplify the spectrum to singlets (or multiplets due to C-F coupling).
-
Use a sufficient number of scans (~1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative accuracy for all carbon types.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Integrate the ¹H NMR signals to determine proton ratios.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2][6] For DFICA, we expect to see characteristic vibrations from the carboxylic acid, the aromatic system, and the C-F bonds.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
|---|---|---|
| 2500 - 3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 - 1730 | C=O (Carboxylic Acid) | Stretching |
| ~1550 - 1620 | C=N, C=C (Isoxazole & Phenyl) | Ring Stretching |
| ~1200 - 1300 | C-O (Carboxylic Acid) | Stretching |
| ~1100 - 1250 | C-F (Aryl Fluoride) | Stretching |
IR Experimental Protocol (Attenuated Total Reflectance - ATR)
Rationale: ATR is a modern, convenient method for solid samples, requiring minimal preparation and providing high-quality data.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid DFICA powder onto the center of the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.
Expected Observations (Electrospray Ionization - ESI):
-
Negative Ion Mode [M-H]⁻: An intense peak at m/z 224.0160, corresponding to the deprotonated carboxylate. This is often the most stable and prominent ion.
-
Positive Ion Mode [M+H]⁺: A peak at m/z 226.0315.
-
Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation pathway for carboxylic acids, which would yield a fragment ion. Further fragmentation of the isoxazole and phenyl rings can also be observed.[8]
MS Experimental Protocol (LC-MS with ESI)
Rationale: Coupling liquid chromatography (LC) with MS allows for purity analysis and confirmation of the mass of the target compound simultaneously. ESI is a soft ionization technique well-suited for polar molecules like DFICA.
-
Sample Preparation: Prepare a dilute solution of DFICA (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column to separate the main component from any impurities before it enters the mass spectrometer.
-
MS Acquisition:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative ion modes to capture all relevant ions.
-
Analyzer: Use a high-resolution analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements (<5 ppm error).
-
Scan Range: Set a mass range from m/z 50 to 500 to ensure all expected ions and fragments are detected.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Use the accurate mass of the molecular ion to confirm the elemental composition using the instrument's formula calculator software.
UV-Vis Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. The conjugated system of the phenyl ring and the isoxazole ring is expected to produce characteristic absorption maxima (λ_max).
Expected Observations: The spectrum is likely to show absorption bands in the 250-350 nm range, typical for substituted aromatic and heterocyclic systems.[9][10] The exact λ_max and molar absorptivity (ε) are solvent-dependent.
UV-Vis Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
Acquire the spectrum over a range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If a standard is available, this method can be used for quantitative analysis via the Beer-Lambert law.
Integrated Analysis Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. The workflow below illustrates the logical process for achieving unambiguous characterization.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. hurawalhi.com [hurawalhi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Isoxazole Scaffold as a Cornerstone in Targeted Therapeutics: A Mechanistic Deep Dive into 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid and its Derivatives
Introduction: The Versatility of the Isoxazole Moiety in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically significant drugs.[1][2] Derivatives of the isoxazole core have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5] This guide focuses on a particularly important building block, 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid, and explores the sophisticated mechanism of action of its derivatives, highlighting its role in the development of targeted cancer therapies.
This compound: A Key Intermediate in Modern Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[3] Its structure, featuring a difluorinated phenyl ring, an isoxazole core, and a carboxylic acid handle, provides medicinal chemists with a versatile platform for generating diverse molecular architectures. The fluorine atoms can enhance binding affinity to biological targets, while the carboxylic acid allows for straightforward derivatization into amides, esters, and other functional groups, facilitating the exploration of structure-activity relationships.[6] While this compound itself is primarily a building block, its derivatives have been implicated in potent and novel mechanisms of action, particularly in the realm of oncology.
A Paradigm of Targeted Protein Degradation: The Mechanism of Action of BI-3802, a Derivative of the Isoxazole Scaffold
A preeminent example of the therapeutic potential stemming from the this compound scaffold is the development of BI-3802, a highly potent and selective degrader of the B-cell lymphoma 6 (BCL6) oncoprotein.[7][8] BCL6 is a transcriptional repressor that is a key driver in various lymphomas.[9][10] The mechanism of action of BI-3802 is a groundbreaking example of induced protein polymerization leading to targeted degradation, a modality distinct from traditional inhibitors and other protein degradation technologies like PROTACs.[7][9]
Binding to the BTB Domain and Induction of Polymerization
BI-3802 is designed to bind to the Broad-complex, Tramtrack, and Bric-à-brac (BTB) domain of BCL6.[7][9][10] The BTB domain is crucial for the homodimerization of BCL6 and its interaction with co-repressor proteins.[9] Upon binding, BI-3802 creates a new composite surface on the BCL6 homodimer. This newly formed surface acts as a "molecular glue," enabling the BCL6 homodimers to self-assemble into supramolecular, filamentous structures.[1][9][10] This process of induced polymerization is a highly specific and reversible event triggered by the presence of the small molecule.[10]
Recruitment of the SIAH1 E3 Ubiquitin Ligase and Proteasomal Degradation
The formation of these BCL6 filaments dramatically increases the local concentration of the oncoprotein within the cell, leading to the formation of distinct intracellular foci.[1][9] This high density of BCL6 serves as a recognition signal for the SIAH1 E3 ubiquitin ligase.[7][9] SIAH1 then ubiquitinates the polymerized BCL6, tagging it for destruction by the proteasome.[9] This targeted degradation of BCL6 leads to the de-repression of its target genes, resulting in potent anti-proliferative effects in cancer cell lines.[7][9]
The following diagram illustrates the novel mechanism of action of BI-3802:
Caption: Mechanism of BI-3802 induced BCL6 degradation.
Experimental Protocols for Studying Isoxazole-Based Protein Degraders
The investigation of novel protein degraders derived from scaffolds like this compound requires a suite of specialized biochemical and cell-based assays.
Protocol 1: In Vitro Binding Affinity Assay (Surface Plasmon Resonance)
This protocol outlines the steps to determine the binding affinity of a compound to its target protein.
-
Immobilization of Target Protein: Covalently immobilize recombinant BCL6 protein onto a sensor chip.
-
Analyte Preparation: Prepare a serial dilution of the test compound (e.g., BI-3802) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the test compound over the sensor chip and monitor the change in the refractive index in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Protocol 2: Cellular BCL6 Degradation Assay (Western Blot)
This protocol is used to quantify the reduction of the target protein in cells upon treatment with the degrader.
-
Cell Culture and Treatment: Plate lymphoma cells (e.g., DLBCL cell lines) and treat with varying concentrations of the test compound for different time points.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for BCL6 and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of BCL6 degradation.
The following diagram outlines the experimental workflow for evaluating a potential BCL6 degrader:
Caption: Experimental workflow for BCL6 degrader evaluation.
Quantitative Data Summary
| Compound | Target | IC50/DC50 | Cell Line | Effect | Reference |
| BI-3802 | BCL6 BTB Domain | ≤3 nM (IC50) | DLBCL | Potent protein degradation and anti-proliferative effects | [8] |
| Isoxazole Derivatives | COX-1/COX-2 | Variable (µM range) | In vitro assay | Anti-inflammatory | [11][12] |
| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | µM to sub-µM range | In vitro assay | Inhibition of uric acid production | [13] |
Conclusion and Future Directions
This compound is a testament to the power of privileged scaffolds in drug discovery. While a simple building block, it provides the foundation for the rational design of highly sophisticated therapeutic agents. The remarkable mechanism of its derivative, BI-3802, in inducing the polymerization and subsequent degradation of the BCL6 oncoprotein, opens up new avenues for targeting challenging disease-causing proteins. This novel approach expands the toolkit of medicinal chemists beyond simple inhibition and offers a promising strategy for developing next-generation cancer therapies. Future research will undoubtedly continue to leverage the isoxazole core to create innovative drugs with unique and potent mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. espublisher.com [espublisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]
- 7. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Diarylisoxazole-3-Carboxamides: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The diarylisoxazole-3-carboxamide core represents a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points allow for the precise spatial orientation of functional groups, making it an ideal framework for developing potent and selective modulators of a wide array of biological targets. Initially explored for their potential in various therapeutic areas, isoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
This guide provides an in-depth exploration of the discovery and synthesis of diarylisoxazole-3-carboxamides, with a particular focus on their development as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death.[3][4] We will delve into the strategic rationale behind synthetic pathways, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that have guided the optimization of this promising class of molecules.
Core Synthetic Strategy: A Modular Approach
The synthesis of diarylisoxazole-3-carboxamides is best approached in a modular fashion, separating the construction of the core isoxazole carboxylic acid from the final amide bond formation. This allows for the independent variation of both the "left-hand" (aniline) and "right-hand" (5-aryl) fragments, facilitating comprehensive SAR studies.
Part 1: Synthesis of the 5-Arylisoxazole-3-Carboxylic Acid Core
A robust and widely adopted method for constructing the 5-arylisoxazole-3-carboxylic acid intermediate begins with readily available acetophenone derivatives.[4] This three-step sequence offers a reliable route to the key heterocyclic acid.
Experimental Protocol: Synthesis of 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid
This protocol is adapted from the work of Roy et al. and provides a concrete example of the synthesis of a key intermediate.[4]
Step 1: Claisen Condensation to form the 1,3-Diketone
-
To a stirred suspension of sodium methoxide (1.2 eq) in anhydrous diethyl ether, add the substituted acetophenone (1.0 eq) and dimethyl oxalate (1.1 eq).
-
Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which exists predominantly in its enol form. This intermediate is often used in the next step without further purification.
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for creating the 1,3-dicarbonyl moiety required for isoxazole ring formation. Sodium methoxide acts as a strong base to deprotonate the alpha-carbon of the acetophenone, which then attacks the electrophilic carbonyl of dimethyl oxalate.
Step 2: Cyclization with Hydroxylamine to Form the Isoxazole Ring
-
Dissolve the crude 1,3-diketone from the previous step in methanol.
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution.
-
Reflux the mixture for 1-18 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl 5-arylisoxazole-3-carboxylate.
Causality: This step involves a condensation reaction between the 1,3-diketone and hydroxylamine, followed by a cyclization and dehydration to form the stable aromatic isoxazole ring. The regioselectivity of this reaction is generally high, leading to the desired 5-substituted-3-carboxylate isomer.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the methyl ester in a 2:1 mixture of ethanol and tetrahydrofuran (THF).
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final 5-arylisoxazole-3-carboxylic acid.
Causality: Saponification is a standard and high-yielding method for the hydrolysis of esters to their corresponding carboxylic acids, which are the necessary precursors for the subsequent amide coupling reaction.
Part 2: Amide Bond Formation
The final step in the synthesis of diarylisoxazole-3-carboxamides is the coupling of the 5-arylisoxazole-3-carboxylic acid with a selected aniline. A common and effective method involves the activation of the carboxylic acid with thionyl chloride to form an acyl chloride in situ, which then readily reacts with the aniline.
Experimental Protocol: Synthesis of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 60)
This protocol details the synthesis of a highly potent mtPTP inhibitor, as reported by Roy et al.[4]
-
Suspend the 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to 65 °C for 1 hour to form the acyl chloride.
-
Cool the reaction to room temperature and add a solution of 3-chloro-2-methylaniline (1.0 eq) and triethylamine (1.5 eq) in THF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the final diarylisoxazole-3-carboxamide.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a key step that facilitates the amide bond formation with the often-electron-deficient anilines used in these syntheses. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Structure-Activity Relationship (SAR) as mtPTP Inhibitors
The development of potent diarylisoxazole-3-carboxamide inhibitors of the mtPTP was guided by a systematic SAR exploration, starting from the initial hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide.[3][4] The optimization process was driven by assays measuring mitochondrial swelling, an indicator of mtPTP opening.[4]
Key SAR Insights:
-
5-Aryl Ring ("Right-Hand Side"):
-
A hydroxyl group at the meta-position of the 5-phenyl ring was found to be crucial for potent activity.
-
The addition of a fluorine atom at the para-position, adjacent to the hydroxyl group, significantly enhanced potency.
-
-
N-Aryl Ring ("Left-Hand Side"):
-
Substitution on the aniline ring had a profound impact on activity. Small, lipophilic groups were generally favored.
-
A chlorine atom at the meta-position and a methyl group at the ortho-position of the aniline ring proved to be an optimal substitution pattern, as seen in the highly potent compound 60.[3][4]
-
| Compound | 5-Aryl Substituent | N-Aryl Substituent | Mitochondrial Swelling EC50 (µM) |
| Hit 1 | 3-OH | 3,4,5-trimethoxy | < 0.39 |
| Analog A | 3-OH | 2-Me | 0.03 |
| Analog B | 3-OH, 4-F | 2-Me | 0.008 |
| Compound 60 | 3-OH, 4-F | 3-Cl, 2-Me | 0.003 |
Data adapted from Roy et al.[4]
Broader Therapeutic Potential
While the focus of this guide has been on mtPTP inhibitors, it is important to note that the diarylisoxazole-3-carboxamide scaffold has been successfully employed to develop inhibitors for other important drug targets. For instance, related 4,5-diarylisoxazole-3-carboxamides have been developed as potent inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in oncology.[5][6] The SAR for Hsp90 inhibition differs significantly from that of mtPTP inhibition, highlighting the versatility of this scaffold. For Hsp90 inhibitors, a resorcinol moiety on one of the aryl rings is often a key feature for potent activity.[5][6] Furthermore, various diarylisoxazole derivatives have shown promise as anticancer agents by targeting other pathways, such as Ribosomal protein S6 kinase beta-1 (S6K1).[7]
Conclusion and Future Directions
The diarylisoxazole-3-carboxamide scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective modulators of diverse biological targets. The modular and robust synthetic routes allow for extensive and systematic exploration of the chemical space around this core, enabling the fine-tuning of activity and pharmacokinetic properties. The successful development of picomolar inhibitors of the mtPTP demonstrates the power of this approach. Future work in this area will likely focus on further exploring the vast chemical space afforded by this scaffold to identify novel agents for a range of diseases, as well as on the development of more sustainable and efficient synthetic methodologies.
References
- 1. Discovery, Synthesis, and Optimization of Diarylisoxazole‐3‐carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid in Drug Design
Introduction: The Strategic Value of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a valuable scaffold for the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4] The incorporation of an isoxazole nucleus into a drug candidate can lead to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid as a versatile building block in drug design. We will explore its physicochemical properties, its role as a pharmacophore, and its application in the synthesis of diverse compound libraries for lead generation and optimization. Furthermore, we will provide detailed protocols for its derivatization, in vitro screening, and computational analysis to facilitate its integration into drug discovery workflows.
Physicochemical Properties and Design Rationale
This compound is a white crystalline solid with a molecular weight of 225.15 g/mol .[5] Its structure combines several key features that are advantageous for drug design:
-
The Isoxazole Core: Provides a rigid scaffold that positions substituents in a well-defined spatial orientation, facilitating precise interactions with biological targets.
-
The 2,4-Difluorophenyl Moiety: The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidation.[2]
-
The Carboxylic Acid Group: This functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, such as amides, esters, and other bioisosteres.[6][7] It can also act as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with target proteins.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₂NO₃ | --INVALID-LINK--[5] |
| Molecular Weight | 225.15 g/mol | --INVALID-LINK--[5] |
| IUPAC Name | 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | --INVALID-LINK--[5] |
| CAS Number | 1083224-23-0 | --INVALID-LINK--[5] |
| Predicted LogP | 2.1 | --INVALID-LINK--[5] |
Strategic Applications in Drug Discovery
The unique structural features of this compound make it a valuable starting point for several drug discovery strategies:
-
Lead Generation via Library Synthesis: The carboxylic acid moiety serves as a convenient anchor point for parallel synthesis of amide libraries. By coupling the core scaffold with a diverse range of amines, a large number of structurally related compounds can be rapidly generated for high-throughput screening.
-
Scaffold Hopping and Bioisosteric Replacement: The isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles. Furthermore, the carboxylic acid group can be replaced with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) to modulate physicochemical properties such as acidity, lipophilicity, and membrane permeability, which can be a crucial step in lead optimization.[6][7]
-
Fragment-Based Drug Design (FBDD): The core scaffold can be used as a starting fragment for FBDD campaigns. Its relatively low molecular weight and well-defined vector for chemical elaboration make it an ideal candidate for fragment screening and subsequent fragment-to-lead evolution.
Experimental Protocols
Protocol 1: Synthesis of Isoxazole-Carboxamide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.[8]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (catalytic amount) or 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents) and HOBt (catalytic) or DMAP (0.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Causality Behind Experimental Choices:
-
EDC/HOBt or DMAP: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of HOBt or DMAP suppresses side reactions and minimizes racemization if chiral amines are used.[9]
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the reaction to completion.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent hydrolysis of the activated carboxylic acid intermediate.
Caption: Amide synthesis workflow.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a target enzyme (e.g., a kinase, protease, or oxidase). This example is based on a generic absorbance-based assay.[10][11]
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer (specific to the enzyme)
-
Synthesized isoxazole derivatives (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compounds or controls.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control (DMSO) and plot the results against the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: A known inhibitor of the target enzyme must be included to validate the assay's performance.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline enzyme activity.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor > 0.5 is generally considered acceptable.
Protocol 3: Computational Docking Study
Molecular docking can provide valuable insights into the potential binding mode of this compound and its derivatives with a target protein, guiding further optimization efforts.[4][12]
Software:
-
Molecular modeling software (e.g., Schrödinger Suite, AutoDock, MOE)
-
Protein Data Bank (PDB) for target protein structures
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules, ligands, and cofactors.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound or its derivatives.
-
Generate a low-energy 3D conformation of the ligand.
-
Assign partial charges and atom types.
-
-
Grid Generation:
-
Define the binding site on the target protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Generate a docking grid that encompasses the defined binding site.
-
-
Docking:
-
Dock the prepared ligands into the grid-defined binding site using a suitable docking algorithm (e.g., Glide, AutoDock Vina).
-
Generate multiple binding poses for each ligand.
-
-
Analysis:
-
Score the docking poses based on the predicted binding affinity (e.g., docking score, binding energy).
-
Visualize the top-ranked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Compare the predicted binding mode with available structure-activity relationship (SAR) data to validate the docking results.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
application of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid in biochemical assays
An in-depth guide for researchers, scientists, and drug development professionals on the application of isoxazole-based compounds in biochemical assays, with a focus on the inhibition of Kynurenine 3-Monooxygenase (KMO).
Introduction: The Isoxazole Scaffold and its Potential in Biochemical Research
5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, a structure of significant interest in medicinal chemistry.[1][2] While specific biochemical applications for this exact molecule are not extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous bioactive molecules. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been explored as potent inhibitors of enzymes like xanthine oxidase.[3][4]
Given the structural motifs of this compound, a plausible and highly relevant application for this compound and its analogs is in the discovery of inhibitors for Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism.[5][6] This pathway is implicated in a range of physiological and pathological processes, making KMO a compelling therapeutic target for neurodegenerative diseases, inflammatory disorders, and cancer.[6][7][8]
This guide provides a detailed framework for evaluating compounds such as this compound as potential KMO inhibitors, including the underlying biochemical principles and a comprehensive protocol for a robust in vitro screening assay.
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway metabolizes the majority of dietary tryptophan, leading to the production of various bioactive molecules.[5] KMO, a mitochondrial enzyme, occupies a crucial branch point in this pathway, catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[7][9]
The pathway can be broadly divided into two branches:
-
The "Neurotoxic" Branch: Downstream from KMO, the pathway leads to the production of 3-HK and quinolinic acid (QUIN), an NMDA receptor agonist with neurotoxic properties.[9][10]
-
The "Neuroprotective" Branch: When KMO is inhibited, L-kynurenine is shunted towards the formation of kynurenic acid (KYNA), an antagonist of NMDA and other glutamate receptors, which is considered neuroprotective.[7][9]
In various disease states, including Huntington's, Parkinson's, and Alzheimer's diseases, the kynurenine pathway is often dysregulated, leading to an overproduction of neurotoxic metabolites.[7][8][10] Therefore, inhibiting KMO is a promising therapeutic strategy to rebalance the pathway, decrease the levels of 3-HK and QUIN, and increase the synthesis of neuroprotective KYNA.[7][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 8. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 3,4,5-Trisubstituted Isoxazoles
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide to the synthesis of 3,4,5-trisubstituted isoxazoles, a class of compounds offering significant opportunities for molecular diversification in drug discovery. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the selection of specific synthetic routes. This guide details robust and reproducible protocols for the most versatile methods, including the classic 1,3-dipolar cycloaddition and innovative transition-metal-catalyzed approaches. Each protocol is designed to be a self-validating system, with insights into reaction optimization, purification, and characterization.
Introduction: The Significance of the Isoxazole Moiety
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is a privileged structure in drug design. Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable pharmacophore. A diverse range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, have been attributed to isoxazole-containing compounds. The ability to introduce substituents at the 3, 4, and 5 positions allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing drug-target interactions. This guide focuses on the synthesis of these highly functionalized 3,4,5-trisubstituted isoxazoles, providing the reader with a practical toolkit for their preparation.
Key Synthetic Strategies: A Mechanistic Overview
Several synthetic methodologies have been developed for the construction of the isoxazole ring. For 3,4,5-trisubstituted isoxazoles, the primary challenge lies in controlling the regioselectivity of the ring-forming reaction. Here, we discuss the most prominent and reliable strategies.
1,3-Dipolar Cycloaddition: The Workhorse Reaction
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most widely employed method for isoxazole synthesis. The nitrile oxide, a reactive 1,3-dipole, is typically generated in situ to avoid its rapid dimerization to a furoxan.
Mechanism Rationale: This concerted pericyclic reaction proceeds through a five-membered transition state. The regioselectivity, which dictates the substitution pattern of the resulting isoxazole, is governed by both steric and electronic factors of the substituents on the alkyne and the nitrile oxide. For the synthesis of 3,4,5-trisubstituted isoxazoles, internal alkynes are required. However, these are often less reactive than terminal alkynes, sometimes necessitating harsher reaction conditions or catalysis.
Cyclocondensation of β-Diketones with Hydroxylamine
The reaction of 1,3-dicarbonyl compounds with hydroxylamine, a classic method known as the Claisen isoxazole synthesis, can also yield isoxazoles. The initial reaction forms an oxime with one carbonyl group, which then undergoes intramolecular cyclization and dehydration.
Causality in Regioselectivity: A significant drawback of this method is the potential for the formation of regioisomeric mixtures, as either carbonyl group can react first. However, by using β-enamino diketones, where one carbonyl is masked as an enamine, regiocontrol can be significantly improved, providing a reliable route to polysubstituted isoxazoles.
Transition-Metal-Catalyzed Approaches
Modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed methods for the construction of heterocyclic rings. For 3,4,5-trisubstituted isoxazoles, palladium and copper catalysts have proven particularly effective. These methods often offer high yields, excellent regioselectivity, and milder reaction conditions.
Expert Insight: A notable example is the sequential iron and palladium-catalyzed four-step sequence starting from readily available propargylic alcohols. This elegant one-pot procedure avoids the isolation of intermediates, saving time and improving overall efficiency. Another powerful strategy involves the copper-catalyzed cascade cyclization-migration of O-arylmethyl alkynyl oxime ethers to afford 4-arylmethylisoxazoles.
Detailed Experimental Protocols
The following protocols are designed to be robust and have been adapted from well-established literature procedures.
Protocol 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition of an in situ Generated Nitrile Oxide with a β-Ketoester
This protocol is adapted from a method that utilizes a β-ketoester as the dipolarophile, leading to a highly functionalized isoxazole.
Workflow Diagram:
Caption: Workflow for the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition.
Materials:
-
Substituted Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
β-Ketoester (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Water (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldoxime (1.0 mmol) in DMF (5 mL), add N-chlorosuccinimide (1.1 mmol). Stir the mixture at room temperature for 18 hours to form the hydroximoyl chloride.
-
In a separate flask, dissolve the β-ketoester (1.2 mmol) and DIPEA (2.0 mmol) in a mixture of water (4.75 mL) and methanol (0.25 mL).
-
Slowly add the solution of the in situ generated hydroximoyl chloride to the β-ketoester solution at room temperature.
-
Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,4,5-trisubstituted isoxazole.
Self-Validation:
-
TLC Analysis: Compare the crude reaction mixture to the starting materials to confirm the consumption of reactants and the formation of a new, more nonpolar product.
-
Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Transition-Metal-Catalyzed Synthesis from Propargylic Alcohols
This protocol is based on the innovative one-pot, four-step sequence developed by Camp
Application Notes & Protocols: Mastering the 1,3-Dipolar Cycloaddition of Nitrile Oxides
Introduction: The Synthetic Power of a Transient Dipole
The [3+2] cycloaddition reaction of nitrile oxides with unsaturated systems (dipolarophiles) stands as a cornerstone of modern heterocyclic chemistry.[1][2] This transformation, a classic example of a 1,3-dipolar cycloaddition, provides an elegant and highly efficient pathway to construct five-membered N,O-heterocycles, primarily isoxazolines (from alkenes) and isoxazoles (from alkynes).[2][3][4] These scaffolds are not mere chemical curiosities; they are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anti-cancer agents.[3][4]
The synthetic utility of this reaction is, however, intrinsically linked to its greatest challenge: the high reactivity and inherent instability of the nitrile oxide dipole. Most nitrile oxides are transient species, prone to rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides) if left unreacted.[5][6] Consequently, mastering this reaction is not about handling nitrile oxides, but about mastering their controlled, in situ generation, ensuring they are trapped by a dipolarophile the moment they are formed.[5] This guide provides a detailed exploration of the prevalent experimental procedures, focusing on the causality behind methodological choices to empower researchers in drug discovery and chemical synthesis.
Section 1: Understanding the Nitrile Oxide and Its Competing Dimerization
A nitrile oxide (R-C≡N⁺-O⁻) is a linear 1,3-dipole. Its reactivity is governed by this electronic structure, making it an excellent partner for the π-systems of alkenes and alkynes.[1] The primary challenge in any nitrile oxide cycloaddition is mitigating the bimolecular self-condensation reaction, which forms a stable furoxan dimer. This side reaction is second-order with respect to the nitrile oxide concentration. Therefore, the central principle for achieving high yields of the desired cycloadduct is to maintain an extremely low, steady-state concentration of the nitrile oxide throughout the reaction.[5] This is achieved by generating it slowly in situ in the presence of a stoichiometric or excess amount of the dipolarophile.
Figure 1: Competing reaction pathways for an in situ generated nitrile oxide.
Section 2: Core Methodologies for In Situ Nitrile Oxide Generation
The choice of precursor and generation method is the most critical decision in planning a nitrile oxide cycloaddition. It dictates the reaction conditions, tolerance to functional groups, and overall efficiency. The two most prevalent and reliable strategies are the oxidation of aldoximes and the dehydration of primary nitroalkanes.
Method A: Oxidation of Aldoximes
The oxidation of readily available aldoximes is arguably the most versatile and widely used method for generating nitrile oxides. This approach benefits from mild conditions and a broad tolerance of functional groups.
The process involves an initial oxidation of the aldoxime to form a reactive intermediate (e.g., a hydroximinoyl halide), which then undergoes base-mediated elimination to furnish the nitrile oxide. The choice of oxidant is key to the method's success.
-
Hypervalent Iodine Reagents (e.g., DIB, HTIB): Reagents like iodobenzene diacetate (DIB) and [hydroxy(tosyloxy)iodo]benzene (HTIB) are effective oxidants that operate under mild conditions.[7][8][9] They are particularly useful for sensitive substrates. The reaction is often performed in solvents like methanol, sometimes with a catalytic amount of acid to facilitate the process.[7][9]
-
Green Oxidation: The NaCl/Oxone® System: This method has gained significant popularity due to its operational simplicity, use of inexpensive and environmentally benign reagents, and broad applicability to aromatic, aliphatic, and vinylic aldoximes.[3][10][11] Oxone® (2KHSO₅·KHSO₄·K₂SO₄) acts as the primary oxidant, while sodium chloride provides the chloride source to form an in situ hydroximinoyl chloride intermediate. A mild base, such as sodium bicarbonate or sodium carbonate, then promotes the elimination to the nitrile oxide.
Figure 2: Primary pathways for the in situ generation of nitrile oxides.
Method B: Dehydration of Primary Nitroalkanes (Mukaiyama Method)
This classic method involves the dehydration of primary nitroalkanes using a strong dehydrating agent, most commonly phenyl isocyanate (PhNCO) with a catalytic amount of a base like triethylamine (Et₃N).[12][13]
Phenyl isocyanate acts as a water scavenger. The reaction proceeds through a series of intermediates, ultimately eliminating a molecule of water from the nitroalkane to form the nitrile oxide, while the isocyanate is converted to aniline and carbon dioxide.[12] This method is particularly useful for preparing aliphatic nitrile oxides. Its main limitation can be the accessibility of the starting primary nitroalkanes.[13]
Comparative Summary of Generation Methods
| Method | Precursor | Common Reagents | Typical Conditions | Advantages | Disadvantages |
| "Green" Oxidation | Aldoxime | NaCl, Oxone®, Na₂CO₃ | Room Temp; MeCN/H₂O or Acetone/H₂O | Environmentally friendly, inexpensive reagents, broad scope, high yields.[3][10][11] | Aqueous conditions may not suit all substrates; can be heterogeneous. |
| Hypervalent Iodine Oxidation | Aldoxime | Iodobenzene Diacetate (DIB) | Room Temp; Methanol (MeOH), cat. TFA | Mild conditions, good for sensitive substrates, homogeneous.[7][9] | Reagents are more expensive and produce iodobenzene as a byproduct. |
| Mukaiyama Dehydration | Primary Nitroalkane | Phenyl Isocyanate (PhNCO), Et₃N | Room Temp to gentle heating; Anhydrous solvent (e.g., Toluene, CH₂Cl₂) | Effective for aliphatic nitrile oxides, anhydrous conditions.[12][13] | PhNCO is toxic; starting nitroalkanes can be difficult to access.[13] |
Section 3: Experimental Protocols and Workflow
Success in these reactions hinges on careful execution. The following protocols provide a robust starting point for researchers.
Protocol 1: General Procedure for Cycloaddition via NaCl/Oxone® Oxidation of an Aldoxime
This protocol is adapted from established green chemistry procedures and is broadly applicable.[5][10]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene or Alkyne (1.2 - 1.5 equiv)
-
Sodium Chloride (NaCl) (1.1 equiv)
-
Oxone® (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Acetone/Water 1:1, or Acetonitrile)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the dipolarophile (alkene or alkyne, 1.2 equiv), and sodium chloride (1.1 equiv).
-
Solvation: Add the chosen solvent system (e.g., a 1:1 mixture of acetone and water) to create a stirrable suspension or solution (typically 0.1-0.2 M concentration with respect to the aldoxime).
-
Initiation: To the vigorously stirring mixture at room temperature, add the solid Oxone® (1.1 equiv) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and ensures a steady generation of the oxidant.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitoring: Monitor the consumption of the aldoxime starting material by Thin Layer Chromatography (TLC). A co-spot of the starting material is essential for accurate tracking.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure isoxazoline or isoxazole product.
Protocol 2: General Procedure for Cycloaddition via Mukaiyama Dehydration
This protocol is based on the classic method for generating nitrile oxides from nitroalkanes.[12][13]
Materials:
-
Primary Nitroalkane (1.0 equiv)
-
Alkene or Alkyne (1.5 - 2.0 equiv)
-
Phenyl Isocyanate (1.1 - 1.2 equiv)
-
Triethylamine (Et₃N) (catalytic, ~5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)
Step-by-Step Procedure:
-
Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add the primary nitroalkane (1.0 equiv), the dipolarophile (1.5 equiv), and anhydrous toluene.
-
Base Addition: Add triethylamine (~0.05 equiv) to the stirred solution.
-
Slow Addition: Using a syringe pump, add a solution of phenyl isocyanate (1.1 equiv) in anhydrous toluene slowly over several hours. Causality Note: Slow addition is absolutely critical to maintain a low concentration of the nitrile oxide and prevent dimerization.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting nitroalkane is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. The byproduct, diphenylurea, often precipitates and can be removed by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Figure 3: Experimental workflow for a typical nitrile oxide cycloaddition using the NaCl/Oxone® method.
Section 4: Troubleshooting and Safety Precautions
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Nitrile oxide dimerization is dominant. 2. Inefficient generation of nitrile oxide. 3. Unreactive dipolarophile. | 1. Ensure slow generation (e.g., slower addition of oxidant/dehydrating agent). Increase the concentration of the dipolarophile (use 2-3 equiv). 2. Check the purity/activity of your reagents (e.g., Oxone® can degrade). 3. Increase reaction temperature or use a more activated (electron-rich or strained) dipolarophile. |
| Furoxan Dimer is the Main Product | Instantaneous concentration of the nitrile oxide is too high. | This is the most common failure mode.[5] Implement slow addition techniques. For the Oxone® method, ensure vigorous stirring and add the solid in small portions over a longer period. |
| No Reaction / Starting Material Unchanged | 1. Inactive oxidant/reagents. 2. Reaction conditions are too mild. | 1. Use fresh reagents. 2. Gently heat the reaction mixture (e.g., to 40-60 °C). Confirm the pH is appropriate if using a base-mediated elimination. |
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination).[14][15]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.
-
Reagent-Specific Hazards:
-
Oxone®: Is a strong oxidizing agent. Avoid contact with combustible materials.
-
Phenyl Isocyanate: Is toxic and a lachrymator. Handle with extreme care in a fume hood.
-
Hypervalent Iodine Reagents: Can be irritants; handle with care.
-
-
Nitrile Oxides: As highly reactive intermediates, nitrile oxides should never be isolated or stored. All procedures must rely on their in situ generation and immediate consumption.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Oxidation of oximes to nitrile oxides with hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemtube3d.com [chemtube3d.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 15. armbrustusa.com [armbrustusa.com]
The Isoxazole Scaffold: Application Notes on the Development of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid as a Selective Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and utilizing 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid as a foundational scaffold for developing potent and selective enzyme inhibitors. We will explore its hypothetical application as an inhibitor of Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory therapies. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, empowering researchers to adapt and innovate.
Introduction: The Power of the Isoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, provides a unique combination of electronic properties and steric versatility. This allows for precise interactions with biological targets, making isoxazole derivatives potent modulators of enzyme activity.[2] Compounds incorporating the isoxazole moiety have been successfully developed as inhibitors for a range of enzymes, including Cyclooxygenases (COX), Carbonic Anhydrase, and Xanthine Oxidase.[3][4][5]
The subject of this guide, this compound, is a prime candidate for inhibitor development. The difluorophenyl group offers potential for strong, specific interactions within an enzyme's active site, while the carboxylic acid provides a key hydrogen bonding and potential salt-bridge forming functional group, crucial for anchoring the molecule to polar residues.
A Plausible Target: Cyclooxygenase-2 (COX-2)
For the purpose of this guide, we will focus on the development of this compound as a selective inhibitor of Cyclooxygenase-2 (COX-2).
Scientific Rationale: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[6] The active site of COX-2 possesses a larger, more accessible channel and a side pocket compared to COX-1, a structural difference that can be exploited for designing selective inhibitors.[7] Diarylheterocyclic compounds, including those with an isoxazole core, have shown excellent COX-2 selectivity.[1]
Hypothetical Mechanism of Action
We propose that this compound acts as a competitive inhibitor of COX-2. The carboxylic acid moiety is hypothesized to form a salt bridge with a key arginine residue (Arg120) at the mouth of the active site, a common interaction for many NSAIDs. The 2,4-difluorophenyl group can then project into the hydrophobic channel of the COX-2 active site, with the fluorine atoms potentially forming favorable interactions with residues lining the pocket, thereby preventing the binding of the natural substrate, arachidonic acid. The rigidity of the isoxazole scaffold ensures an optimal orientation of these functional groups for high-affinity binding.
Caption: Competitive inhibition of COX-2 by the isoxazole derivative.
Experimental Protocols
This section provides detailed, field-proven methodologies for the synthesis, characterization, and evaluation of this compound as a COX-2 inhibitor.
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles is efficiently achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This protocol is adapted from established methodologies for isoxazole synthesis.[2][3]
Workflow Overview:
Caption: Synthetic pathway for the target isoxazole derivative.
Step-by-Step Protocol:
-
Oxime Formation:
-
Dissolve 2,4-difluoroacetophenone (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.
-
Add pyridine (1.5 eq.) and reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime.
-
-
1,3-Dipolar Cycloaddition:
-
Dissolve the crude 2,4-difluoroacetophenone oxime (1 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add N-chlorosuccinimide (NCS) (1.1 eq.) in portions at 0°C and stir for 1 hour.
-
To this mixture, add ethyl propiolate (1.2 eq.) followed by the dropwise addition of triethylamine (1.5 eq.) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate.
-
-
Saponification (Hydrolysis):
-
Dissolve the purified ester (1 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
The precipitated solid is the final product. Filter, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization of the Synthesized Inhibitor
It is crucial to confirm the identity and purity of the synthesized compound before biological evaluation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to further verify its identity.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of >95% is recommended for biological assays.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a robust and sensitive fluorometric assay for determining the inhibitory activity of the synthesized compound against human recombinant COX-2.[8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red or equivalent)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (Substrate)
-
NaOH
-
Celecoxib (Positive control inhibitor)
-
DMSO (for dissolving compounds)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of all reagents in COX Assay Buffer as per the supplier's instructions.
-
Prepare a stock solution of this compound and celecoxib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound and celecoxib in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (100% activity): 10 µL of Assay Buffer and 80 µL of Reaction Mix (see below).
-
Inhibitor Wells: 10 µL of diluted test compound/celecoxib and 80 µL of Reaction Mix.
-
Solvent Control: 10 µL of DMSO (at the same final concentration as the inhibitor wells) and 80 µL of Reaction Mix.
-
-
Reaction Mix Preparation (per well):
-
Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the appropriate volume of human recombinant COX-2 enzyme to the master mix.
-
-
Assay Procedure:
-
Add the Reaction Mix to the appropriate wells.
-
Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately begin measuring the fluorescence in kinetic mode for 5-10 minutes at Ex/Em = 535/587 nm.
-
Data Analysis and Interpretation
Calculation of IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Slope_inhibitor / Slope_solvent_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) using software like GraphPad Prism to determine the IC₅₀ value.[4]
| Parameter | Description |
| Top | The highest plateau of the curve (should be close to 100%). |
| Bottom | The lowest plateau of the curve (should be close to 0%). |
| LogIC₅₀ | The logarithm of the IC₅₀ value. |
| HillSlope | The steepness of the curve. |
Determination of Inhibition Mechanism
To confirm the proposed competitive inhibition mechanism, kinetic studies should be performed.
-
Vary the concentration of the substrate (arachidonic acid) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).[1]
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (-1/Km increases with inhibitor concentration).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will increase with inhibitor concentration (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel enzyme inhibitors. The protocols and methodologies outlined in these application notes provide a robust framework for its synthesis, characterization, and evaluation as a potential selective COX-2 inhibitor. By understanding the underlying scientific principles, researchers can leverage this powerful chemical entity to advance the discovery of new therapeutic agents.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ethyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate [cymitquimica.com]
- 9. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoxazole-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole-Carboxamide Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to engage in multiple non-covalent interactions with biological targets.[1][2] When coupled with a carboxamide linkage, this five-membered heterocycle forms the isoxazole-carboxamide scaffold, a privileged structure found in a multitude of pharmacologically active agents.[3] This framework is integral to drugs exhibiting a wide array of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] For instance, the isoxazole motif is famously present in COX-2 inhibitors like Bextra, highlighting its significance in the development of targeted therapies.[6][7]
The synthetic accessibility and modular nature of isoxazole-carboxamides make them particularly attractive for library synthesis and structure-activity relationship (SAR) studies.[2] The ability to readily modify substituents on both the isoxazole core and the amide nitrogen allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the two predominant strategies for synthesizing isoxazole-carboxamide derivatives. It is designed to move beyond a simple recitation of steps, offering insights into the underlying chemical principles, explaining the rationale behind procedural choices, and providing detailed, field-tested protocols for immediate application in a research setting.
Strategic Disconnections: Two Paths to the Target Scaffold
The synthesis of isoxazole-carboxamides can be logically approached from two primary retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the stage of the drug discovery program (e.g., initial library synthesis vs. late-stage analogue preparation).
-
Strategy A: Amide Coupling as the Key Final Step. This is arguably the most common and versatile approach. It involves the initial synthesis of a stable isoxazole-carboxylic acid intermediate, which is then coupled with a diverse range of amines to generate the final carboxamide products. This method excels at late-stage diversification.
-
Strategy B: Isoxazole Ring Formation as the Key Final Step. In this strategy, the amide functionality is incorporated into one of the precursors prior to the construction of the isoxazole ring. The hallmark of this approach is the 1,3-dipolar cycloaddition reaction, a powerful tool for heterocycle synthesis. This method is highly efficient for building the core scaffold.
The following sections will detail the theoretical and practical aspects of each strategy.
Strategy A: Synthesis via Late-Stage Amide Coupling
This robust and highly modular approach separates the synthesis into two distinct phases: construction of the isoxazole core and subsequent amide bond formation. This allows for the creation of a large library of derivatives from a single, common isoxazole-carboxylic acid intermediate.
Workflow for Strategy A: Amide Coupling
Caption: Overall workflow for Strategy A, beginning with core synthesis and ending with amide coupling.
Protocol 1: Synthesis of 3-Substituted-5-methylisoxazole-4-carboxylic Acid
This protocol describes a classic method for creating the isoxazole-4-carboxylic acid core, a versatile building block for this strategy. The process involves the cyclocondensation of an oxime with ethyl acetoacetate, followed by hydrolysis of the resulting ester.[4]
Step 1a: Preparation of the Oxime
-
In a round-bottom flask, dissolve the desired aromatic or aliphatic aldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Pour the reaction mixture into cold water and collect the precipitated oxime by filtration. Dry under vacuum.
Step 1b: Cyclocondensation and Saponification
-
To a stirred solution of the oxime (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Slowly add anhydrous zinc chloride (0.2 eq) as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
To the crude ester residue, add a 10% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Heat the mixture to 60-70 °C and stir for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The isoxazole-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry thoroughly.
Protocol 2: EDC/DMAP-Mediated Amide Coupling
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the competing acid-base reaction.[8] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9][10] 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to accelerate the reaction.[9][11]
Caption: Simplified mechanism of EDC/DMAP-mediated amide coupling.
Step-by-Step Procedure:
-
Suspend or dissolve the isoxazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 10 mL per mmol of acid).[9]
-
Add EDC hydrochloride (1.1 - 1.5 eq) and DMAP (0.2 - 0.4 eq) to the mixture.[9][10]
-
Stir the reaction under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 30 minutes. This is the activation step.
-
Add the desired aniline or amine derivative (1.0 - 1.2 eq) to the activated mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoxazole-carboxamide derivative.[9][10]
Table 1: Common Reagents for Amide Coupling
| Role | Reagent Name | Abbreviation | Typical Solvent(s) | Notes |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | DCM, DMF | Water-soluble urea byproduct is easily removed by aqueous workup.[8] |
| Dicyclohexylcarbodiimide | DCC | DCM, THF | Forms an insoluble urea byproduct (DCU) that is removed by filtration.[12] | |
| Additive/Catalyst | 4-Dimethylaminopyridine | DMAP | DCM, DMF | Highly effective catalyst, especially for sterically hindered amines.[9] |
| 1-Hydroxybenzotriazole | HOBt | DMF | Suppresses racemization and side reactions.[13] | |
| Base | Triethylamine | TEA | DCM, THF | Used to neutralize HCl salts (e.g., from EDC·HCl or amine·HCl).[13] |
| N,N-Diisopropylethylamine | DIPEA | DCM, DMF | A non-nucleophilic base, useful when avoiding side reactions.[14] |
Strategy B: Synthesis via 1,3-Dipolar Cycloaddition
This elegant and powerful strategy builds the isoxazole ring from acyclic precursors in a single, often high-yielding, step. The core transformation is a [3+2] cycloaddition between a nitrile oxide and a dipolarophile (an alkyne or alkene).[6][15] This approach is a cornerstone of "click chemistry" and is highly valued for its efficiency and regioselectivity.
The [3+2] Cycloaddition Principle
The reaction involves the concerted addition of a 1,3-dipole (the nitrile oxide) across a multiple bond system (the dipolarophile). When an alkyne is used as the dipolarophile, an isoxazole is formed directly. The key challenge is the generation of the nitrile oxide, which is often unstable and therefore prepared in situ.
Caption: The fundamental [3+2] cycloaddition of a nitrile oxide and an alkyne to form an isoxazole.
To synthesize an isoxazole-carboxamide, the amide group must be present on either the R¹ or R² substituent of the starting materials. The following protocol details a solid-phase synthesis, which is exceptionally well-suited for library creation and clearly illustrates this principle.[6]
Protocol 3: Solid-Phase Synthesis of Isoxazoles via Cycloaddition
In this method, an alkyne-containing amide is anchored to a solid support (resin). The isoxazole ring is then formed by reacting this resin-bound alkyne with a solution-phase nitrile oxide, generated in situ.[6]
Step 3a: Preparation of Resin-Bound Alkyne-Amide
-
Start with a suitable resin, such as p-methylbenzhydrylamine (MBHA) resin.
-
In a reaction vessel, swell the resin in DMF.
-
Perform a standard peptide coupling: Add a carboxylic acid (R¹-COOH, 1.5 eq), a coupling agent like HBTU (1.5 eq), and a base like DIPEA (3.0 eq) to the resin. Agitate for 4-6 hours. This attaches the first point of diversity.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Perform an N-alkylation: Suspend the resin in THF and add lithium t-butoxide (2.0 eq). After 20 minutes, add propargyl bromide (2.5 eq). Agitate overnight.
-
Wash the resin extensively to yield the resin-bound alkyne-amide, ready for cycloaddition.
Step 3b: Nitrile Oxide Generation and Cycloaddition
-
Prepare the nitrile oxide precursor, a hydroximoyl chloride. This is typically done by reacting an aldoxime with N-chlorosuccinimide (NCS) in DMF.[15]
-
Swell the resin-bound alkyne-amide (from Step 3a) in a suitable solvent like Dichloromethane (DCM).
-
In a separate flask, dissolve the hydroximoyl chloride (5.0 eq) in DCM.
-
Add a base, such as triethylamine (TEA, 5.0 eq), dropwise to the hydroximoyl chloride solution at 0 °C. This generates the nitrile oxide in situ.
-
Immediately add the nitrile oxide solution to the vessel containing the swollen resin.
-
Agitate the reaction mixture at room temperature for 16-24 hours.
-
After the reaction, filter the resin and wash thoroughly with DCM, DMF, and Methanol to remove excess reagents.
Step 3c: Cleavage from Resin
-
To release the final product, treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA). A common cocktail is 95:2.5:2.5 TFA:water:triisopropylsilane.
-
Agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen to yield the crude isoxazole-carboxamide product, which can then be purified by preparative HPLC.
Table 2: Common Conditions for Nitrile Oxide Generation
| Precursor | Reagent(s) | Solvent | Temperature | Notes |
| Aldoxime | N-Chlorosuccinimide (NCS), then Triethylamine (TEA) | DMF, DCM | 0 °C to RT | A two-step, one-pot method.[15] |
| Aldoxime | Aqueous Bleach (NaOCl) | DCM/Water (biphasic) | 0 °C to RT | A simple and effective "green" method.[16] |
| Hydroximoyl Chloride | Triethylamine (TEA) or other non-nucleophilic base | DCM, THF, Toluene | 0 °C to RT | The most common method for generating nitrile oxides for cycloadditions.[6] |
Characterization and Quality Control
Regardless of the synthetic strategy employed, rigorous characterization of the final isoxazole-carboxamide derivatives is essential to confirm their structure and purity.
-
Purification: The primary methods for purification are flash column chromatography on silica gel (using solvent systems like hexane/ethyl acetate or DCM/methanol) and recrystallization.[9][10] For library synthesis, preparative reverse-phase HPLC is standard.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the overall structure, substitution pattern, and purity. Key signals to identify include the amide N-H proton (typically a singlet between δ 8-11 ppm) and the isoxazole ring protons/carbons.[4][9][10]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate molecular weight.[9][10]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the sharp amide carbonyl (C=O) stretch, typically found around 1650-1680 cm⁻¹.[4][9]
-
Conclusion and Outlook
The two primary strategies presented herein—late-stage amide coupling and 1,3-dipolar cycloaddition—provide researchers with a powerful and versatile toolkit for the synthesis of isoxazole-carboxamide derivatives.
-
Strategy A (Amide Coupling) is unparalleled for its modularity and is the method of choice for generating analogues with diverse amide substituents from a common intermediate.
-
Strategy B (Cycloaddition) offers an elegant and highly efficient route to the core isoxazole ring system and is particularly powerful when integrated with combinatorial techniques like solid-phase synthesis.
The continued importance of the isoxazole-carboxamide scaffold in medicinal chemistry ensures that the development of novel, efficient, and scalable synthetic methodologies will remain an active area of research.[1][2] By understanding the principles and applying the protocols outlined in this guide, researchers are well-equipped to design and synthesize novel chemical entities for the advancement of drug discovery programs.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. kuey.net [kuey.net]
- 4. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]
- 6. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
Application Notes and Protocols: 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its unique electronic and steric properties allow for specific interactions with biological targets, making it a valuable building block in drug design.[2] Within this class of compounds, 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid stands out as a key intermediate. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug discovery.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this intermediate, focusing on its application in the synthesis of potent enzyme inhibitors, exemplified by analogues of dihydroorotate dehydrogenase (DHODH) inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 1083224-23-0 | [4] |
| Molecular Formula | C₁₀H₅F₂NO₃ | [4] |
| Molecular Weight | 225.15 g/mol | [4] |
| Physical Form | Solid | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[6]
Core Application: Synthesis of N-Aryl Isoxazole-3-Carboxamides as Bioactive Agents
A primary application of this compound is its conversion to N-aryl carboxamides. This transformation is a cornerstone of many synthetic routes targeting bioactive molecules. The resulting carboxamide linkage is metabolically robust and provides a key hydrogen bonding motif for target engagement.[7]
This synthetic strategy is exemplified in the production of numerous enzyme inhibitors, such as those targeting dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells.[8][9] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and exerting an immunomodulatory or anti-proliferative effect.[8][9] The drug Leflunomide, an isoxazole derivative, is a well-known immunomodulatory agent that functions through its active metabolite, a potent DHODH inhibitor.[3][8]
Mechanism of Action: DHODH Inhibition
The following diagram illustrates the role of DHODH in the pyrimidine biosynthesis pathway and its inhibition by isoxazole-based therapeutics.
Caption: Inhibition of DHODH by an isoxazole-carboxamide blocks the synthesis of orotate.
Experimental Protocols
The following protocols provide a detailed, two-step procedure for the synthesis of a representative N-aryl-5-(2,4-difluorophenyl)isoxazole-3-carboxamide.
Step 1: Synthesis of 5-(2,4-Difluorophenyl)isoxazole-3-carbonyl chloride
This initial step activates the carboxylic acid for subsequent reaction with an amine. The conversion to the acyl chloride is a common and efficient strategy for amide bond formation.[10] Thionyl chloride is a preferred reagent as its byproducts (SO₂ and HCl) are gaseous and easily removed.[10] The use of a catalytic amount of DMF can accelerate the reaction.
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 10 mL per gram of carboxylic acid).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. The reaction can be monitored by TLC by quenching a small aliquot with methanol and observing the formation of the methyl ester.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. This is often done by co-evaporation with toluene to ensure complete removal of SOCl₂.
-
The resulting crude 5-(2,4-difluorophenyl)isoxazole-3-carbonyl chloride, typically a pale yellow oil or solid, is used in the next step without further purification.[10]
Rationale: The use of excess thionyl chloride ensures complete conversion of the carboxylic acid. The anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Step 2: Amide Coupling to form N-Aryl-5-(2,4-difluorophenyl)isoxazole-3-carboxamide
The activated acyl chloride readily reacts with a primary or secondary amine to form the desired amide. An organic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[11]
Protocol:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired aniline or other amine (1.0 eq) and triethylamine (1.2 - 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene (approx. 15 mL per gram of amine).[11][12]
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 5-(2,4-difluorophenyl)isoxazole-3-carbonyl chloride from Step 1 in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.[12]
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.
-
Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) to afford the pure N-aryl-5-(2,4-difluorophenyl)isoxazole-3-carboxamide.[12]
Rationale: The dropwise addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation. The aqueous workup is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Analytical Characterization
Rigorous characterization of the intermediate and final product is crucial to confirm identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound and monitoring reaction progress.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are general conditions and should be optimized for the specific carboxamide derivative being analyzed.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation of the synthesized compounds.[1][13]
Expected ¹H NMR Spectral Features for N-Aryl-5-(2,4-difluorophenyl)isoxazole-3-carboxamide:
-
Aromatic Protons (Difluorophenyl Ring): Multiplets typically between δ 7.0-8.0 ppm.
-
Isoxazole Proton: A singlet around δ 7.0-7.5 ppm.
-
Aromatic Protons (N-Aryl Ring): Signals corresponding to the specific substitution pattern, typically between δ 7.0-8.5 ppm.
-
Amide Proton (N-H): A broad singlet, typically downfield (> δ 8.5 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal around δ 155-165 ppm.
-
Isoxazole Ring Carbons: Signals typically in the range of δ 100-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), with characteristic C-F couplings for the difluorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[12]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant molecules, particularly N-aryl carboxamides that function as potent enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these compounds. By understanding the underlying chemical principles and the biological rationale for their design, researchers can effectively leverage this intermediate to advance drug discovery programs targeting a range of diseases.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - [sigmaaldrich.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides with Isoxazole Derivatives
Introduction: The Emergence of the Isoxazole Scaffold in Peptide Chemistry
In the landscape of modern drug discovery and chemical biology, peptides represent a class of therapeutics prized for their high selectivity and biological specificity.[1] However, their application is often hampered by poor metabolic stability, limited cell permeability, and conformational flexibility, which can lead to reduced efficacy.[2] To overcome these limitations, medicinal chemists have turned to peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.[2]
Among the most promising scaffolds for creating advanced peptidomimetics is the isoxazole ring.[3][4][5] This five-membered aromatic heterocycle serves as a versatile building block, offering a unique combination of electronic properties and structural rigidity.[3][5][6] When incorporated into a peptide backbone, an isoxazole can act as a conformationally constrained peptide bond substitute, locking the molecule into a bioactive conformation.[7] Furthermore, isoxazole derivatives themselves exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them attractive for developing novel therapeutics.[4][6][8][9][10]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the solid-phase synthesis of peptides incorporating isoxazole derivatives. We will delve into the synthesis of the requisite amino acid building blocks, their incorporation into peptide chains using standard and advanced on-resin techniques, and critical considerations for ensuring a successful synthesis.
Section 1: Foundational Principles of Isoxazole-Based Peptidomimetics
The strategic incorporation of an isoxazole ring into a peptide can be achieved in two primary ways: as part of a non-proteinogenic amino acid side chain or as a direct replacement for an amide bond within the peptide backbone.
-
As a Side-Chain Modification: Isoxazole-containing amino acids introduce a rigid, aromatic moiety that can participate in specific interactions with biological targets, such as pi-stacking or hydrogen bonding, while also potentially enhancing proteolytic stability.
-
As a Peptide Bond Bioisostere: Replacing a flexible amide bond with a rigid isoxazole ring dramatically reduces the conformational freedom of the peptide.[7] Depending on the substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted), the isoxazole can mimic either an s-trans or s-cis peptide bond conformation, allowing for precise control over the peptide's secondary structure.[11]
This guide will focus on the practical synthesis of peptides where the isoxazole is a core component of an unnatural amino acid, a widely applicable strategy for modulating peptide function.
Figure 1: High-level workflow for the synthesis of isoxazole-containing peptides.
Section 2: Synthesis of Fmoc-Protected Isoxazole Amino Acid Building Blocks
The successful incorporation of an isoxazole moiety via Solid-Phase Peptide Synthesis (SPPS) begins with the robust synthesis of a suitably protected building block. The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ) and an alkyne.[3][12]
References
- 1. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 2. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Welcome to the technical support center for the synthesis of substituted isoxazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, found in a range of pharmaceuticals.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues in your experiments, ensuring the efficient and successful synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing substituted isoxazoles?
The two most prevalent and adaptable methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[4][6][7] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[6][8]
Q2: How do solvent and temperature critically impact the yield and regioselectivity of isoxazole synthesis?
Solvent and temperature are paramount variables that can dramatically influence the outcome of your reaction.[6] The choice of solvent affects the solubility of reactants, the reaction rate, and, particularly in 1,3-dipolar cycloadditions, the regioselectivity of the addition.[6] Temperature optimization is crucial for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.
Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?
Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[6][9] To counteract this, using a slight excess of the alkyne or slowly adding the nitrile oxide precursor can be effective. The selection of the base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is key, as elevated temperatures can sometimes favor dimerization over the desired cycloaddition.[6]
Q4: I'm observing the formation of isomeric products. How can I enhance the regioselectivity of my reaction?
The formation of isomers is a common hurdle, especially in 1,3-dipolar cycloaddition reactions.[6][10] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[9] For the reaction between a 1,3-dicarbonyl compound and hydroxylamine, the pH of the reaction medium can direct the regiochemical outcome.[9] Utilizing β-enamino diketones as precursors and carefully selecting reaction conditions, such as the solvent and the use of Lewis acids, can afford excellent regiochemical control.[9][11][12] In 1,3-dipolar cycloadditions, copper(I) catalysis often promotes high regioselectivity for 3,5-disubstituted isoxazoles when using terminal alkynes.[9][13]
Q5: What are some effective methods for purifying substituted isoxazoles from the reaction mixture?
Common impurities in isoxazole synthesis include regioisomers, unreacted starting materials, furoxan byproducts, and catalyst residues.[9] Column chromatography on silica gel is the most frequently used method for purification.[9][14] Regioisomers can be challenging to separate due to similar polarities, but careful selection of the eluent system can often resolve them. Unreacted starting materials and more polar furoxan byproducts can typically be removed effectively by chromatography. If a metal catalyst was used, it can often be removed by filtration through a pad of celite or by washing the organic layer with a suitable aqueous solution.[9]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of isoxazoles.
Problem 1: Low or No Yield of the Desired Isoxazole Product
-
Possible Cause: Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition)
-
Causality: The generation of the nitrile oxide intermediate is a critical step. An inappropriate base, poor quality precursor, or suboptimal reaction conditions can lead to incomplete formation of the nitrile oxide.
-
Solution: Ensure the base used (e.g., triethylamine, DBU) is suitable for your specific substrate and reaction conditions.[6][15] Verify the purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[6] Consider alternative methods for in situ generation, such as the oxidation of aldoximes.[9]
-
-
Possible Cause: Decomposition of Starting Materials or Intermediates
-
Causality: Sensitive functional groups on your starting materials may not be stable under the reaction conditions, leading to decomposition. Nitrile oxides themselves can be unstable and prone to dimerization.[9]
-
Solution: If starting materials are sensitive, employ milder reaction conditions, such as lower temperatures or a less reactive base or catalyst. To minimize nitrile oxide dimerization, generate it in situ at a slow rate in the presence of a high concentration of the dipolarophile.[9]
-
-
Possible Cause: Catalyst Inactivity
-
Causality: For catalyzed reactions, the catalyst may be poisoned, used in an incorrect loading, or may require activation.
-
Solution: Ensure the catalyst is active and used at the appropriate loading. Consider a pre-activation step if necessary. For example, copper(I) catalysts can be sensitive to oxidation.
-
Problem 2: Formation of Multiple Products (Low Selectivity)
-
Possible Cause: Lack of Regiocontrol
-
Causality: Reactions with unsymmetrical starting materials, such as the cycloaddition of a nitrile oxide to an unsymmetrical alkyne, can lead to the formation of regioisomers.[9]
-
Solution (1,3-Dipolar Cycloaddition): The regioselectivity is influenced by the electronic and steric properties of both the nitrile oxide and the alkyne. Copper(I) catalysis often favors the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[9][13]
-
Solution (Cyclocondensation): For the reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine, adjusting the pH can influence the regiochemical outcome.[9] The use of β-enamino diketones and Lewis acids can also provide excellent control.[11][12]
-
-
Possible Cause: Formation of Side Products
-
Causality: Besides regioisomers, other side products can form. A common one in 1,3-dipolar cycloadditions is the furoxan dimer of the nitrile oxide.[6]
-
Solution: To minimize furoxan formation, maintain a low concentration of the nitrile oxide by generating it slowly in situ in the presence of the alkyne.[6][9] Protecting sensitive functional groups on the starting materials can also prevent unwanted side reactions.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Isoxazole Synthesis via in situ Nitrile Oxide Generation from an Aldoxime
This protocol provides a general method for the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with an alkyne.
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
Dissolve the aldoxime and alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NCS portion-wise to the stirred solution, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature.
-
Slowly add triethylamine to the reaction mixture via a syringe pump over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Solvent Effects on Regioselectivity
The choice of solvent can have a pronounced effect on the regioselectivity of 1,3-dipolar cycloaddition reactions. The following table summarizes the observed ratios of 3,5- to 3,4-disubstituted isoxazoles in the reaction of 2-furfuryl nitrile oxide with ethyl propiolate in various solvents.[16]
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-isomer |
| Dichloromethane | 9.1 | 3.4 |
| Toluene | 2.4 | 2.0 |
| Ethanol | 24.6 | 1.9 |
| Dimethyl sulfoxide | 46.7 | 1.5 |
As the data indicates, less polar solvents like dichloromethane favor the formation of the 3,5-disubstituted isomer in this specific reaction.[16]
Visualizing the Workflow
Troubleshooting Logic for Low Yield in Isoxazole Synthesis
Caption: A decision tree for troubleshooting low yields.
General Workflow for Isoxazole Synthesis
Caption: A generalized experimental workflow for isoxazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
Technical Support Center: Purification of Isoxazole Carboxylic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of isoxazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Isoxazoles are critical scaffolds in drug discovery, and achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying isoxazole carboxylic acids?
Researchers frequently face a combination of issues stemming from the inherent properties of the isoxazole ring and the carboxylic acid functional group. Key challenges include:
-
High Polarity: The carboxylic acid group confers high polarity, which can lead to poor solubility in common non-polar organic solvents and difficult separation from polar impurities during chromatography.[3]
-
Compound Instability: The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under certain conditions, such as harsh basic or reducing environments.[1] Some derivatives, particularly those with certain substituents, can undergo hydrolytic ring-opening or decarboxylation, especially when exposed to heat or acidic silica gel during chromatography.[3][4][5]
-
Moisture Sensitivity: Some isoxazole derivatives are hygroscopic or sensitive to moisture, which can complicate handling, storage, and purification.[6]
-
Difficult Byproduct Removal: Many synthetic routes generate byproducts with similar polarities to the desired product. A classic example is the removal of triphenylphosphine oxide, which is often difficult to separate by standard chromatography.[7]
Q2: I've just finished my synthesis. What is the universally recommended first step for purification?
An aqueous workup utilizing acid-base extraction should almost always be your first step.[3][8] This technique leverages the acidic nature of the carboxylic acid to efficiently remove neutral and basic impurities. By washing the crude reaction mixture (dissolved in an organic solvent) with a weak aqueous base like sodium bicarbonate, the isoxazole carboxylic acid is deprotonated to its salt form, rendering it soluble in the aqueous layer.[3][9] Neutral and basic impurities remain in the organic layer and can be discarded. Subsequent acidification of the aqueous layer then precipitates your purified product.[10]
Q3: My isoxazole carboxylic acid seems to be degrading during purification. What are the likely causes?
Degradation is a significant concern and can be triggered by several factors:
-
pH Extremes: While the isoxazole ring is generally stable, it can be sensitive. Strong bases may cause ring-opening, particularly at elevated temperatures.[1][11] Similarly, some substituted isoxazoles can degrade under strongly acidic conditions.[12] It is often recommended to use mild bases like sodium bicarbonate for extraction and dilute acids (e.g., 1M HCl) for precipitation.[3]
-
Acidic Silica Gel: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds, leading to low recovery during column chromatography.[3]
-
Thermal Stress: Many carboxylic acids are prone to decarboxylation at elevated temperatures.[4][5] Avoid excessive heat during solvent removal (rotary evaporation) and drying.
Q4: Should I choose recrystallization or column chromatography for the final purification step?
The choice depends on your specific situation:
-
Recrystallization is a powerful and cost-effective technique for achieving very high purity for solid compounds, provided you can identify a suitable solvent system. It excels at removing small amounts of impurities from a large amount of product.
-
Column Chromatography is more versatile for separating complex mixtures, especially when the desired product and impurities have similar solubilities but different polarities. However, it can be lower yielding due to potential product loss on the column and carries a higher risk of compound degradation on the stationary phase.[3]
Troubleshooting Guide & Standard Protocols
Technique 1: Acid-Base Extraction
This is the cornerstone of carboxylic acid purification, exploiting differential solubility based on pH.[8][13] The carboxylic acid (R-COOH) is converted to its water-soluble salt (R-COO⁻Na⁺) with a base, separating it from non-acidic impurities.
Standard Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer. Stopper the funnel, invert, and open the stopcock to vent pressure from CO₂ evolution. Shake gently, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 2-3 times with fresh NaHCO₃ solution to ensure complete recovery.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 2-3 (check with pH paper). The isoxazole carboxylic acid should precipitate as a solid.[14]
-
Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with cold deionized water and dry under high vacuum.
-
If no solid forms (or it oils out): The product may be significantly water-soluble. Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[9]
-
Troubleshooting: Acid-Base Extraction
Q: I acidified the aqueous layer, but my product didn't precipitate. What went wrong? This is common for more polar or lower molecular weight isoxazole carboxylic acids that have some water solubility.
-
Solution 1: Back-Extraction. As described in step 6 of the protocol, your product is likely still dissolved in the acidic water. You must perform a "back-extraction" into an organic solvent like ethyl acetate or DCM to recover it.[9]
-
Solution 2: Insufficient Acid. Ensure you have added enough acid to fully protonate the carboxylate. Check the pH with litmus or pH paper; it should be distinctly acidic (pH < 3).[14] The pH should be at least two units below the pKa of your carboxylic acid.[13]
-
Solution 3: "Salting Out". Before back-extraction, try adding solid sodium chloride (NaCl) to the acidified aqueous layer to decrease the polarity of the water and reduce the solubility of your organic compound.
Q: An unshakeable emulsion formed when I mixed the organic and aqueous layers. How can I break it? Emulsions are common when solutions have similar densities or contain surfactants.
-
Solution 1: Patience. Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[15]
-
Solution 2: Add Brine. Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.
-
Solution 3: Gentle Swirling. Avoid vigorous shaking. Instead, gently rock or swirl the funnel to mix the layers.[15]
-
Solution 4: Filtration. As a last resort, filter the entire emulsion through a pad of Celite or glass wool.
Technique 2: Recrystallization
Recrystallization purifies solids based on differences in solubility. The ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain soluble at all temperatures.[16]
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use / Pairs |
| Water | 100 | 80.4 | Good for polar compounds. Often paired with Ethanol or Methanol.[16] |
| Ethanol (95%) | 78 | 24.3 | Excellent general-purpose solvent for moderately polar compounds.[16] |
| Ethyl Acetate | 77 | 6.0 | Good general solvent for intermediate polarity. Paired with Hexanes.[16] |
| Toluene | 111 | 2.4 | Good for aromatic compounds; high boiling point allows for a large temperature gradient.[6][16] |
| Acetonitrile | 82 | 37.5 | Effective for many polar compounds.[6] |
| Hexane / Heptane | 69 / 98 | ~1.9 | For non-polar compounds. Often used as the "poor" solvent in a pair.[17] |
Standard Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[18] Test small amounts in test tubes first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent, add a boiling stick or stir bar, and heat the mixture to a gentle boil (on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.[18][19]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18][19]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and allow them to air dry on the filter before drying completely under vacuum.[18]
Troubleshooting: Recrystallization
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do? "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[20]
-
Solution 1: Reheat and Add Solvent. Reheat the solution until the oil redissolves completely. Add a little more solvent (10-20% more) to lower the saturation point, then try cooling again slowly.[15]
-
Solution 2: Change Solvents. The boiling point of your solvent may be too high, or its polarity may be too similar to your compound. Try a lower-boiling point solvent or a mixed-solvent system.
Q: The solution is cold, but no crystals have formed. How can I induce crystallization? This indicates the solution is supersaturated but nucleation has not occurred.
-
Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystal nucleation.[4]
-
Solution 2: Add a Seed Crystal. If you have a pure crystal of the compound, add a tiny speck to the solution to initiate crystallization.
-
Solution 3: Reduce Solvent Volume. If the solution is not actually saturated, carefully evaporate some of the solvent by heating and then attempt to cool and crystallize again.
Technique 3: Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).[3]
Standard Protocol: Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.25-0.35 and show good separation from impurities. For isoxazole carboxylic acids, a common starting point is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in DCM. Crucially, add 0.5-1% acetic or formic acid to the eluent to prevent streaking. [3][4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gentle pressure or gravity.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, dissolve the product in a strong solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent completely ("dry loading"), and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with low polarity and gradually increasing it if a gradient is required. Collect the eluting solvent in a series of fractions.
-
Analysis and Collection: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting: Column Chromatography
Q: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. This is the most common problem for carboxylic acids on silica gel. The acidic protons on the silica surface interact with the carboxylic acid, causing it to "stick" and elute slowly and broadly.
-
Solution: Add Acid. As mentioned in the protocol, adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent system is essential.[3][4] The added acid protonates the carboxylate, suppressing its ionization and minimizing its strong interaction with the silica, resulting in sharper bands and better separation.
Q: My compound is irreversibly stuck at the top of the column. What should I do? This indicates your eluent is not polar enough to move the compound.
-
Solution 1: Increase Eluent Polarity. Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[15]
-
Solution 2: Flush the Column. If a gradual increase doesn't work, you may need to flush the column with a very strong solvent (e.g., 10-20% methanol in DCM) to recover your material, though it will likely be impure.
Q: I have very low recovery from the column and I suspect my compound degraded. This is a serious issue for sensitive isoxazoles. The acidic nature of the silica gel can catalyze decomposition.[3]
-
Solution 1: Use Neutral Alumina. Switch the stationary phase to neutral alumina, which is less acidic and may be more compatible with your compound.[3]
-
Solution 2: Deactivate the Silica. Before packing, you can treat the silica gel with a base like triethylamine to neutralize the most acidic sites. This is often done by including a small amount (~0.5%) of triethylamine in the eluent. Note: This is incompatible with adding acid to the eluent.
-
Solution 3: Reversed-Phase Chromatography. If your compound is highly polar and acid-sensitive, reversed-phase chromatography (e.g., C18 silica) is an excellent alternative. It uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), avoiding the acidic environment of normal-phase silica.[3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. benchchem.com [benchchem.com]
- 16. athabascau.ca [athabascau.ca]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. youtube.com [youtube.com]
- 20. community.wvu.edu [community.wvu.edu]
common side reactions in nitrile oxide cycloadditions and their prevention
Technical Support Center: Nitrile Oxide Cycloadditions
Welcome to the Technical Support Center for Nitrile Oxide Cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Nitrile oxides are highly valuable 1,3-dipoles that provide access to five-membered heterocycles like isoxazolines and isoxazoles, which are key building blocks in medicinal chemistry and natural product synthesis.[1][2] However, their high reactivity is a double-edged sword, often leading to undesired side reactions.
This center provides in-depth troubleshooting guides and FAQs to address the specific challenges you may encounter, helping you to minimize byproducts and maximize the yield of your target cycloadduct.
Troubleshooting Guide
This section addresses common problems observed during nitrile oxide cycloaddition experiments. Each answer provides not just a solution, but the underlying chemical principles to empower your experimental design.
Question 1: My reaction is dominated by a furoxan byproduct. What is happening and how can I suppress it?
Answer: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is the most common side reaction in nitrile oxide chemistry.[3][4] This occurs because most nitrile oxides are unstable and, in the absence of a reactive partner, will rapidly dimerize with themselves.[2] The core of the problem is that the instantaneous concentration of your nitrile oxide is too high, making the rate of dimerization competitive with, or even faster than, your desired [3+2] cycloaddition.
The most effective strategy is to generate the nitrile oxide in situ at a rate that is slower than its consumption by the dipolarophile. This ensures the nitrile oxide concentration remains low throughout the reaction.[3][5]
Recommended Solutions:
-
Employ In Situ Generation: This is the most robust method for preventing dimerization. The nitrile oxide is generated slowly from a stable precursor (like an aldoxime or hydroximoyl chloride) directly in the presence of the dipolarophile. This allows the dipolarophile to "trap" the nitrile oxide as it forms.[5][6]
-
Increase Dipolarophile Concentration: Le Châtelier's principle is your ally. Increasing the concentration of the dipolarophile (e.g., using 1.5 to 3 equivalents) will increase the probability of a productive cycloaddition collision over a dimerization event.[5]
-
Enhance Dipolarophile Reactivity: The kinetics of the cycloaddition matter. Electron-deficient alkenes and alkynes are generally more reactive dipolarophiles for nitrile oxide cycloadditions.[5] If your dipolarophile is electron-rich or sterically hindered, the cycloaddition may be too slow to outcompete dimerization.
-
Utilize Slow Addition or Diffusion Mixing: If you are using a rapid generation method, adding the generating agent (e.g., a base for dehydrohalogenation) dropwise via syringe pump can significantly lower the instantaneous nitrile oxide concentration. An elegant technique is "diffusion reagent mixing," where vapors of a volatile base (like triethylamine) are slowly absorbed by the reaction mixture, leading to a very controlled, slow generation of the nitrile oxide.[3][7] This method is particularly effective for low-reactivity dipolarophiles.[7]
-
Lower the Reaction Temperature: For particularly unstable nitrile oxides, reducing the temperature can decrease the rate of both dimerization and cycloaddition. However, it often slows dimerization more significantly, tipping the kinetic balance in favor of your desired product.[3]
Question 2: I'm using an in situ generation method from an aldoxime, but my yield is still low and I see multiple byproducts. How can I optimize this?
Answer: While in situ generation is the correct approach, its success hinges on the specific reagents and conditions used to convert the precursor to the reactive nitrile oxide. If the generation is inefficient, sluggish, or produces interfering byproducts, the overall yield will suffer.
Optimization Strategies:
-
Screen Your Oxidant: The oxidation of aldoximes is a popular and versatile method, but not all oxidants are created equal. The optimal choice depends on your substrate's functional groups.
-
Common Oxidants: A wide array of oxidants have been successfully used, including N-chlorosuccinimide (NCS), sodium hypochlorite (bleach), Chloramine-T, and iodobenzene diacetate.[2][3]
-
Mild & Effective Options: tert-Butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, is a powerful and mild reagent that works well for many substrates.[1][8]
-
Green Chemistry Approach: A highly effective and environmentally conscious option is the use of Oxone® in combination with sodium chloride (NaCl).[9][10] This system is robust, uses inexpensive reagents, and avoids organic byproducts from the oxidant.[9]
-
-
Optimize the Solvent: The solvent can influence both the stability and reactivity of the nitrile oxide. Aprotic solvents are generally preferred to avoid potential reactions with the dipole.[5]
-
Recommended Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are common choices.[5]
-
Solvent Screening: It can be beneficial to screen a small panel of solvents, as polarity can affect the rates of both the desired and undesired pathways.
-
-
Base Selection and Stoichiometry: For methods that require a base (like dehydrohalogenation from hydroximoyl chlorides), its identity and amount are critical. A strong, non-nucleophilic base is often ideal. In some oxidation protocols, a base is also required to facilitate the elimination step to form the nitrile oxide. For instance, studies have shown that 2,6-lutidine can significantly improve yields in certain systems.[8]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of your starting materials. A stalled reaction may indicate that the oxidant has been consumed or that the conditions are not vigorous enough. Conversely, the rapid appearance of byproducts may suggest the generation is too fast or the temperature is too high.
Question 3: I've identified an isocyanate (R-N=C=O) byproduct in my reaction. Where is it coming from and how can I prevent it?
Answer: The formation of an isocyanate is a less common but known side reaction that proceeds via the thermal rearrangement of the nitrile oxide.[11] This process can be catalyzed by electrophiles or nucleophiles and may involve a transient polymeric intermediate that subsequently decomposes.[11][12]
Prevention Strategies:
-
Control the Temperature: This rearrangement is often thermally induced. Running your cycloaddition at the lowest practical temperature (room temperature or below, if possible) is the most direct way to minimize isocyanate formation.
-
Maintain Neutral Conditions: Since the rearrangement can be catalyzed, avoiding strongly acidic or basic conditions can be beneficial. If your generation method requires a base, use a non-nucleophilic one and only the required stoichiometric amount.
-
Rapid Trapping: A highly reactive and concentrated dipolarophile will trap the nitrile oxide in the desired cycloaddition pathway before it has the opportunity to rearrange. This reinforces the general principle of making the cycloaddition the most favorable kinetic pathway available to the nitrile oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating nitrile oxides?
A1: There are several reliable methods, with the choice depending on the stability of the precursor and the desired reaction conditions. The most prevalent are summarized below.
| Generation Method | Precursor | Typical Reagents | Key Advantages | Reference(s) |
| Oxidation | Aldoxime | NaCl/Oxone®, t-BuOI, NCS, NaClO, Chloramine-T | Mild conditions, readily available precursors, broad functional group tolerance. | [2][8][9] |
| Dehydrohalogenation | Hydroximoyl Chloride | Triethylamine (Et₃N), 2,6-Lutidine | The "classical" method, very reliable. | [1][6] |
| Dehydration | Primary Nitroalkane | Phenyl isocyanate (PhNCO), Et₃N | Useful for intramolecular cycloadditions (INOC). | [2] |
| Dehydration | O-Silylated Hydroxamic Acid | Triflic Anhydride (Tf₂O), Et₃N | Accesses nitrile oxides from stable, crystalline precursors under mild conditions. | [13] |
Q2: How does the structure of the nitrile oxide (R-CNO) affect its stability and tendency to dimerize?
A2: The 'R' group has a profound impact.
-
Steric Hindrance: Large, bulky substituents sterically shield the nitrile oxide functionality, making it difficult for two molecules to approach each other in the correct orientation for dimerization.[5] This is why nitrile oxides with bulky groups, like 2,4,6-trimethylphenyl (mesityl) nitrile oxide, are exceptionally stable and can be isolated as crystalline solids.[2]
-
Electronic Effects: For aromatic nitrile oxides, electron-donating and electron-withdrawing groups in the para position can provide resonance stabilization. However, strong electron-withdrawing groups in the ortho position can destabilize the nitrile oxide.[2] Lower aliphatic nitrile oxides (e.g., where R is a small alkyl group) are generally more prone to rapid dimerization than aromatic ones.[2]
Q3: What is "diffusion mixing" and how does it help prevent dimerization?
A3: Diffusion mixing is a specialized slow-addition technique used for base-induced nitrile oxide generation. Instead of adding a solution of the base (e.g., triethylamine) dropwise, the reaction is set up so that the volatile amine base is in a separate container or headspace, and its vapors slowly diffuse into the reaction mixture.[7] This results in an extremely slow and controlled neutralization of the hydrohalic acid byproduct (e.g., HCl from a hydroximoyl chloride precursor), generating the nitrile oxide molecule by molecule. This ensures the instantaneous concentration of the reactive dipole is kept vanishingly low, making it highly unlikely to find another nitrile oxide to dimerize with before it encounters a dipolarophile molecule.[7]
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and the primary side reaction is key to troubleshooting.
Caption: Competing pathways: desired cycloaddition vs. side reaction.
Protocol: Green In Situ Generation and Cycloaddition using NaCl/Oxone®
This protocol details an efficient, environmentally friendly method for the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from an aldoxime.[9]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene or Alkyne (1.2-1.5 equiv)
-
Sodium Chloride (NaCl) (1.1 equiv)
-
Oxone® (potassium peroxymonosulfate) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (1.5-3.0 equiv)
-
Solvent (e.g., Methanol, Acetonitrile, or a mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the dipolarophile (alkene or alkyne, 1.2 equiv), NaCl (1.1 equiv), and NaHCO₃ (3.0 equiv).
-
Add the chosen solvent (e.g., a 1:1 mixture of MeCN/H₂O) to create a stirrable slurry.
-
In a separate container, dissolve Oxone® (1.1 equiv) in water.
-
Add the Oxone® solution dropwise to the stirred reaction mixture at room temperature over 10-15 minutes.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC by observing the disappearance of the aldoxime and dipolarophile. Reaction times typically range from 1 to 6 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired isoxazoline or isoxazole product.
Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nitrile oxide–isocyanate rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
stability of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid under different conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid (CAS 1083224-23-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and experimenting with this compound. Given its isoxazole core and carboxylic acid functionality, understanding its stability profile is critical for ensuring experimental reproducibility, developing stable formulations, and designing accurate analytical methods.
This document moves beyond a simple datasheet to explain the chemical rationale behind the recommended procedures, empowering you to anticipate and resolve challenges in your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers are designed to guide you through logical troubleshooting steps based on the compound's chemical nature.
Question 1: I'm observing a loss of my starting material and the appearance of a new peak in my HPLC chromatogram after exposing my reaction mixture to ambient light. What is likely happening?
Answer: The most probable cause is photodegradation. The isoxazole ring is known to be photosensitive due to the inherent weakness of the nitrogen-oxygen (N-O) bond[1]. Under UV or even strong ambient light irradiation, this bond can cleave, initiating a cascade of rearrangements.
The primary photodegradation pathway for isoxazoles involves isomerization to an oxazole through a highly strained azirine intermediate[1][2]. This new oxazole species would have a different retention time on a reverse-phase HPLC column and is likely the new peak you are observing. To confirm this, you should protect your experiment from light by using amber vials or covering your glassware with aluminum foil. If the degradation is prevented, photosensitivity is the confirmed cause.
dot
Caption: Postulated photodegradation pathway of the isoxazole ring.
Question 2: My compound appears to be degrading in a highly acidic or basic aqueous solution during workup. What type of degradation is this, and how can I mitigate it?
Answer: This is likely acid- or base-catalyzed hydrolysis. While the isoxazole ring itself is relatively stable to hydrolysis under moderate conditions, the carboxylic acid and the overall molecule can be susceptible to degradation under harsh pH conditions.
-
Under Strong Acidic Conditions: You may observe hydrolysis, potentially leading to ring opening[3].
-
Under Strong Basic Conditions: The carboxylic acid will be deprotonated, which may influence solubility and reactivity. More importantly, harsh basic conditions can also promote hydrolytic cleavage of the isoxazole ring. Studies on related isoxazole-containing compounds have shown that major degradation occurs in alkaline conditions[4].
Mitigation Strategies:
-
Use Milder Conditions: If possible, perform aqueous extractions and workups closer to a neutral pH.
-
Limit Exposure Time: Minimize the time your compound spends in strong acidic or basic solutions.
-
Lower the Temperature: Perform the workup at a lower temperature (e.g., 0-5 °C) to decrease the rate of degradation.
To properly characterize this, you should perform a forced degradation study, which is essential for any drug development program to establish degradation pathways and develop stability-indicating analytical methods[5].
Frequently Asked Questions (FAQs)
Question: What are the recommended storage conditions for this compound?
Answer: The recommended storage condition for this compound in its solid form is sealed in a dry, inert atmosphere at 2-8 °C .
-
Sealed: Prevents exposure to atmospheric moisture, which could lead to hydrolysis over long-term storage.
-
Dry/Inert Atmosphere: Minimizes oxidative and hydrolytic degradation.
-
2-8 °C (Refrigerated): Reduces the rate of any potential solid-state degradation. For solutions, especially in protic solvents like methanol or water, storage at -20 °C or below is recommended, and solutions should be freshly prepared whenever possible.
Question: How can I systematically evaluate the stability of this compound for my formulation development?
Answer: The most robust method is to conduct a forced degradation (stress testing) study according to ICH guidelines (specifically ICH Q1A)[6]. This involves intentionally exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[4][5]. This is a critical step for developing a stability-indicating analytical method, which can accurately measure the active ingredient without interference from degradants[7].
Summary of Forced Degradation Conditions
The following table summarizes the typical stress conditions used in a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants.
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C | Hydrolytic ring opening |
| Base Hydrolysis | 0.1 M NaOH at 60-80 °C | Hydrolytic ring opening, other base-catalyzed reactions |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the isoxazole or phenyl ring |
| Thermal | Dry heat at 60-80 °C (as solid) | Thermally-induced decomposition or rearrangement |
| Photolytic | ICH-specified light exposure (1.2 million lux hours and 200 W·h/m²) | Photochemical rearrangement to oxazole isomer[1][2] |
Table based on common industry practices and regulatory guidance[6][7].
dot
Caption: General workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a starting point for your investigation. You may need to adjust concentrations, temperatures, and exposure times to achieve the target degradation of 5-20%.
Objective: To identify the degradation pathways for this compound and support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or DAD detector and preferably a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Control Sample (Unstressed): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your time-zero control.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for 4 hours.
-
Withdraw samples at intervals (e.g., 1, 2, 4 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60 °C for 4 hours.
-
Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to the final concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial and heat it in an oven at 80 °C for 48 hours.
-
Also, heat a solution of the compound (in a suitable solvent like acetonitrile) at 60 °C.
-
At the end of the study, dissolve the solid (or dilute the solution) to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (0.1 mg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with the unstressed control, using a developed HPLC method.
-
The method should be capable of separating the parent peak from all generated degradation products.
-
Peak purity analysis (using a DAD detector) and mass balance calculations should be performed to ensure the method is truly stability-indicating[4].
-
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijsdr.org [ijsdr.org]
troubleshooting guide for the synthesis of 3,4,5-trisubstituted isoxazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,4,5-trisubstituted isoxazoles. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reactions, and ensure the integrity of your results.
Section 1: Core Concepts & Common Pitfalls
This section addresses foundational questions and the most frequent side reactions that can complicate your synthesis.
Q1: What are the primary synthetic strategies for obtaining 3,4,5-trisubstituted isoxazoles?
There are several robust methods, but they generally fall into three major categories. The optimal choice depends on the availability of starting materials and the desired substitution pattern.
-
[3+2] Cycloaddition with Nitrile Oxides: This is arguably the most versatile and widely used method. It involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile. For 3,4,5-trisubstitution, the dipolarophile is typically:
-
An internal alkyne . A key challenge here is that non-terminal alkynes can be less reactive than terminal ones, sometimes requiring harsher conditions or specific catalysts.[1][2]
-
An enolate derived from a 1,3-dicarbonyl compound (β-diketones, β-ketoesters, or β-ketoamides). This approach is highly effective and can often be performed under mild, environmentally friendly conditions, such as in water.[1][3]
-
-
Condensation with Hydroxylamine: This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a related precursor like a β-enamino diketone) with hydroxylamine hydrochloride. The primary challenge in this method is controlling the regioselectivity, as either carbonyl group could theoretically react with the nitrogen of hydroxylamine first.[4][5]
-
Electrophilic Cyclization: A powerful method that involves the cyclization of Z-O-methyl oximes of 2-alkyn-1-ones, typically induced by an electrophile like iodine monochloride (ICl). This route provides 4-halo-isoxazoles, which are exceptionally useful intermediates for further functionalization via cross-coupling reactions to build the C4 substituent.[6]
Q2: My nitrile oxide-based reaction is plagued by a major byproduct. What is it and how can I prevent it?
The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[7][8][9] This occurs when two molecules of the nitrile oxide react with each other instead of with your intended dipolarophile.
Causality: Nitrile oxides can be unstable, and their dimerization is a bimolecular process. Therefore, any condition that allows the concentration of the free nitrile oxide to build up will favor this unwanted side reaction.
Solutions:
-
In Situ Generation: Never isolate the nitrile oxide unless absolutely necessary. Generate it slowly in situ in the presence of your dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, maximizing the probability of it reacting with the dipolarophile. Common in situ generation methods include the dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine (TEA) or the dehydration of nitroalkanes.[10][11]
-
Maximize Dipolarophile Reactivity: Ensure your dipolarophile is present and reactive. If the cycloaddition is sluggish, the nitrile oxide has more time to dimerize.
-
Reaction Conditions: Running the reaction at a slightly higher dilution can sometimes disfavor the bimolecular dimerization more than the desired cycloaddition.
Caption: Competing pathways for the nitrile oxide intermediate.
Section 2: Troubleshooting Low Reaction Yields
A low yield of the desired isoxazole is the most common frustration. The following Q&A provides a systematic approach to diagnosing the issue.
Q3: My reaction yield is poor or zero. What is my initial troubleshooting checklist?
Before making drastic changes, verify the fundamentals. This systematic check can solve a surprising number of issues.
Caption: Initial troubleshooting workflow for low isoxazole yield.
-
Starting Material Integrity:
-
Purity: Have you confirmed the purity of your starting materials (alkyne, 1,3-dicarbonyl, hydroximoyl chloride) by NMR or another appropriate method? Impurities can inhibit catalysts or introduce side reactions.
-
Stability: Is one of your starting materials degrading under the reaction conditions? For example, some complex 1,3-dicarbonyls can undergo retro-Claisen condensation.
-
-
Reagents and Solvents:
-
Base: If using a base (e.g., TEA, DIPEA), is it fresh? Amine bases can absorb CO₂ from the air, reducing their effective concentration. Is the base strong enough for the intended proton abstraction?[1]
-
Solvents: Are your solvents anhydrous if the reaction is moisture-sensitive? For aqueous reactions, is the water deionized and pure?
-
Catalysts: If using a catalyst (e.g., Ru(II), Pd, Cu(I)), is it active?[1][12] Many organometallic catalysts are sensitive to air and moisture.
-
-
Reaction Monitoring:
-
TLC Analysis: What does your Thin Layer Chromatography (TLC) show?
-
Only Starting Material: The reaction hasn't started. This points to an issue with activation (e.g., inefficient nitrile oxide generation, inactive catalyst).
-
Multiple New Spots: You are forming side products. The primary suspect is furoxan dimerization.[9]
-
A Smear or Baseline Spot: This could indicate product decomposition or polymerization.
-
-
Q4: My reaction using a 1,3-dicarbonyl compound is sluggish. How can I improve its reactivity and drive the reaction to completion?
The key is efficient enolate formation. The [3+2] cycloaddition doesn't occur with the dicarbonyl itself, but with its enolate.[12]
Causality: The concentration and stability of the enolate are critical. The choice of base and solvent directly controls the equilibrium between the keto and enol/enolate forms.
Optimization Strategies:
| Parameter | Recommendation | Rationale (The "Why") |
| Base | Use a non-nucleophilic organic base like DIPEA or DBU. Use of a strong base is crucial for dehalogenation of the hydroximoyl chloride to generate the nitrile oxide.[13] | Strong, non-nucleophilic bases efficiently deprotonate the 1,3-dicarbonyl to form the required enolate without competing in nucleophilic side reactions. |
| Solvent | A polar, protic solvent system, such as water with a methanol co-solvent, has been shown to be highly effective.[1][14] | Polar solvents stabilize the charged enolate intermediate, accelerating its formation and the subsequent cycloaddition. This can lead to reaction completion in as little as 1-2 hours at room temperature.[3] |
| Temperature | Most aqueous methods work well at room temperature.[2] For less reactive substrates, gentle heating (40-50 °C) may be beneficial, but watch for increased side product formation. | While higher temperatures increase reaction rates, they can also accelerate the decomposition/dimerization of the nitrile oxide. Room temperature is often the best balance. |
| Substrate | Trifluoromethyl-substituted 1,3-diketones may give lower yields.[2] | The strong electron-withdrawing nature of the CF₃ group increases the acidity of the dicarbonyl but may impact the stability of key intermediates in the cycloaddition mechanism.[2] |
Section 3: Controlling Regioselectivity
Getting the correct substitution pattern is as important as getting any product at all. This section focuses on directing the reaction to the desired regioisomer.
Q5: I am getting a mixture of regioisomers from the reaction of hydroxylamine with an unsymmetrical β-diketone. How can I control the outcome?
This is a classic challenge in isoxazole synthesis. Regiocontrol is achieved by creating a significant difference in the electrophilicity of the two carbonyl carbons.[4]
Causality: Hydroxylamine's initial nucleophilic attack can occur at either carbonyl group. The reaction is often under thermodynamic or kinetic control, which can be manipulated by reaction conditions.
Control Strategies:
-
pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor attack at the more sterically accessible carbonyl, while basic conditions could favor attack at the more electronically deficient one.[5]
-
Use of a Lewis Acid: A Lewis acid like BF₃·OEt₂ can be used to selectively activate one carbonyl group over the other, directing the nucleophilic attack of hydroxylamine.[4] The Lewis acid will preferentially coordinate to the more basic (often less sterically hindered) carbonyl oxygen.
-
Substrate Modification: The most reliable method is to modify the substrate itself. Converting the 1,3-diketone into a β-enamino diketone provides definitive control. The less reactive enamine-conjugated carbonyl will not react with the hydroxylamine, forcing the reaction to occur exclusively at the free ketone and yielding a single regioisomer.[4][15]
Caption: Decision workflow for controlling regioselectivity.
Section 4: Experimental Protocols
This section provides a validated starting point for one of the most modern and reliable synthetic methods.
Q6: Can you provide a detailed protocol for the aqueous synthesis of a 3,4,5-trisubstituted isoxazole from a 1,3-dicarbonyl compound?
Certainly. This protocol is based on a highly efficient, environmentally friendly method reported by Le et al.[1][10] It leverages the benefits of water as a solvent to accelerate the reaction under mild conditions.
Protocol: Aqueous [3+2] Cycloaddition
Materials:
-
1,3-Dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione)
-
Hydroximoyl chloride (e.g., benzohydroximoyl chloride)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Deionized water and Methanol (MeOH)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (0.5 mmol, 1.0 equiv) and the hydroximoyl chloride (0.5 mmol, 1.0 equiv).
-
Add a solvent mixture of water and methanol (e.g., 15 mL total volume, 95:5 water:methanol v/v). The methanol acts as a co-solvent to aid solubility.[2]
-
Begin vigorous stirring to create a suspension or solution.
-
Add the base, DIPEA (1.5 mmol, 3.0 equiv), dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is often complete within 1-2 hours.[1][3]
-
Upon completion (as indicated by the consumption of the limiting reagent on TLC), dilute the reaction mixture with 20 mL of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 3,4,5-trisubstituted isoxazole.
References
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. researchgate.net [researchgate.net]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors
Welcome to the technical support center for the optimization of diarylisoxazole-3-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this promising class of inhibitors. Here, we address common challenges and frequently asked questions encountered during synthesis, characterization, and biological evaluation, providing in-depth, field-proven insights to streamline your research and development efforts.
Section 1: Synthesis and Purification
The successful optimization of diarylisoxazole-3-carboxamides hinges on the efficient and reliable synthesis of analogs. This section provides troubleshooting for common synthetic hurdles.
Frequently Asked Questions (FAQs)
Question 1: My isoxazole core synthesis is resulting in low yields. What are the common culprits and how can I improve the reaction efficiency?
Low yields in the synthesis of the 5-arylisoxazole-3-carboxylic acid core, a key intermediate, are a frequent challenge. The primary synthetic route involves the condensation of a 1,3-diketone with hydroxylamine, following the treatment of an acetophenone derivative with dimethyl oxalate.[1] Several factors can contribute to diminished yields:
-
Inefficient Diketone Formation: The initial reaction of acetophenone derivatives with dimethyl oxalate and a base like sodium methoxide is critical. Ensure anhydrous conditions, as moisture can quench the base and hinder the reaction. The reaction time (typically 24 hours at room temperature) should be optimized for your specific substrate.[1]
-
Side Reactions during Cyclization: The subsequent reaction with hydroxylamine hydrochloride to form the isoxazole ring can be sensitive to pH and temperature. The N-O bond of the isoxazole ring is susceptible to cleavage under harsh basic or acidic conditions, especially at elevated temperatures.[1] It is advisable to perform the reaction under mild acidic conditions (e.g., in a methanol/acetic acid mixture) and to carefully control the temperature.[1]
-
Purification Losses: The carboxylic acid intermediate can be challenging to purify. Recrystallization is often the preferred method over column chromatography to minimize losses of these often polar compounds.
Question 2: I am observing significant byproduct formation during the final amide coupling step. How can I minimize these side reactions?
The final step, coupling the isoxazole-3-carboxylic acid with a substituted aniline, is crucial for generating the desired diarylisoxazole-3-carboxamides. While standard coupling reagents are often employed, side reactions can occur:
-
O-Acylisourea Rearrangement: When using carbodiimide coupling reagents like DCC or EDC, the initially formed O-acylisourea intermediate can rearrange to an inactive N-acylurea, reducing the yield of the desired amide. To mitigate this, the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is recommended. These additives form a more stable active ester that is less prone to rearrangement.
-
Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents like HATU or HBTU, the amine can react with the coupling agent to form a guanidinium byproduct. The order of addition is critical; pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the amine can minimize this side reaction.
A common and effective method for the synthesis of diarylisoxazole-3-carboxamides involves the use of thionyl chloride (SOCl₂) and triethylamine (Et₃N) in THF.[1] This method proceeds via an acid chloride intermediate and often provides good yields, ranging from 20-80%.[1]
Section 2: Biological Evaluation and Troubleshooting
The biological evaluation of diarylisoxazole-3-carboxamides, particularly as inhibitors of the mitochondrial permeability transition pore (mtPTP), involves a series of specialized assays. This section provides guidance on troubleshooting these experiments.
Experimental Workflow for mtPTP Inhibitor Optimization
Caption: Workflow for optimizing diarylisoxazole-3-carboxamides as mtPTP inhibitors.
Frequently Asked Questions (FAQs)
Question 3: In the mitochondrial swelling assay, I am observing high variability between replicates. What are the likely causes?
The mitochondrial swelling assay, which measures the decrease in absorbance at 520-540 nm as mitochondria swell, is a cornerstone for assessing mtPTP inhibition.[1] High variability can obscure true inhibitory effects. Common causes include:
-
Inconsistent Mitochondrial Concentration: The kinetics of swelling are highly dependent on the mitochondrial concentration. Ensure precise protein quantification (e.g., Bradford or BCA assay) and gently invert the mitochondrial suspension before each aspiration to prevent settling.
-
Poor Mitochondrial Quality: Damaged mitochondria will swell prematurely and erratically. Assess the integrity of your mitochondrial preparation using methods like measuring the respiratory control ratio (RCR) before commencing swelling assays.
-
Temperature Fluctuations: The opening of the mPTP is temperature-sensitive. Ensure all reagents and plates are equilibrated to the temperature of the plate reader before starting the measurement.
Question 4: My test compounds are showing potent inhibition in the mitochondrial swelling assay but are inactive in the calcium retention capacity (CRC) assay. How should I interpret this?
This discrepancy often points to an off-target effect. The mitochondrial swelling assay can be inhibited by compounds that interfere with the inner mitochondrial membrane potential, thereby preventing the calcium uptake necessary to trigger mPTP opening.[1] The Rhodamine 123 (Rh123) uptake assay is a crucial counter-screen to identify such compounds.[1]
-
Rhodamine 123 Uptake: Rh123 is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. If your compound inhibits Rh123 uptake, it is likely depolarizing the mitochondrial membrane and is not a direct mtPTP inhibitor. Such compounds should be deprioritized.[1]
-
Calcium Retention Capacity (CRC) Assay: The CRC assay directly measures the amount of calcium mitochondria can sequester before the mPTP opens. A true mtPTP inhibitor will increase the CRC.[1] Therefore, compounds active in the swelling assay but inactive in the CRC assay, and which also inhibit Rh123 uptake, are likely acting on the membrane potential.
Question 5: I am having trouble with the solubility of my diarylisoxazole-3-carboxamides in the aqueous assay buffers. What can I do?
Poor aqueous solubility is a common issue with this class of compounds and can lead to precipitation in the assay, resulting in inaccurate and irreproducible data.
-
Stock Solution and Final DMSO Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is kept low (typically below 1%) to avoid solvent-induced artifacts.
-
Formulation Strategies: For compounds with persistent solubility issues, consider using formulation strategies. This can include the use of co-solvents (with careful validation of their effects on the assay) or solubilizing agents like cyclodextrins.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound may initially appear soluble but precipitate over the course of the assay. It is advisable to visually inspect assay plates for precipitation at the end of the experiment.
Section 3: Structure-Activity Relationship (SAR) and Optimization
A systematic exploration of the SAR is key to enhancing the potency and drug-like properties of diarylisoxazole-3-carboxamides.
Key Structural Regions for Optimization
Caption: Key regions for SAR exploration in diarylisoxazole-3-carboxamides.
Frequently Asked Questions (FAQs)
Question 6: What are the key SAR trends observed for diarylisoxazole-3-carboxamides as mtPTP inhibitors?
Extensive SAR studies have revealed several key trends for enhancing potency against the mtPTP:[1]
-
Western Aryl Ring: Introduction of a 3-chlorophenyl moiety generally improves activity. Further substitution, such as a 3,5-dichloro or a 5-chloro-2-methyl pattern, can lead to a considerable enhancement in potency.[1]
-
Eastern Aryl Ring: A 3-hydroxyphenyl group is critical for activity. Deletion of the hydroxyl group or its protection as a methoxy ether results in diminished or no activity.[1] Introduction of electron-withdrawing groups, such as a fluoro group adjacent to the phenolic hydroxyl, can further enhance inhibitory activity.[1]
-
Isoxazole Core: The isoxazole ring itself appears to be a crucial part of the pharmacophore. Replacement with other heterocyclic rings often leads to a loss of activity.[1]
Table 1: Representative SAR Data for mtPTP Inhibitors [1]
| Compound | Western Aryl Ring Substitution | Eastern Aryl Ring Substitution | Mitochondrial Swelling EC₅₀ (µM) | CRC/CRC₀ at 1.56 µM |
| Hit 1 | 3,4,5-trimethoxy | 3-hydroxy | < 0.39 | 1.18 |
| 46 | 5-chloro-2-methyl | 3-hydroxy-4-methoxy | 0.00000756 | 10.0 |
| 54 | 3-chloro-2-methyl | 3-hydroxy-4-methoxy | 0.0105 | 9.6 |
| 60 | 3-chloro-2-methyl | 4-fluoro-3-hydroxy | 0.000890 | 12.1 |
| 63 | 5-chloro-2-methyl | 4-fluoro-3-hydroxy | Sub-nanomolar | 15.2 |
Question 7: My SAR data is inconsistent or difficult to interpret. What could be the underlying issues?
Inconsistent SAR data can arise from a variety of factors that go beyond simple structure-activity relationships:
-
Physicochemical Properties: Differences in solubility, lipophilicity, and other physicochemical properties between analogs can significantly impact their behavior in biological assays, sometimes masking the true SAR. It is important to measure these properties for key compounds to help interpret the biological data. For example, a highly potent compound in a biochemical assay may appear weak in a cell-based assay due to poor membrane permeability.
-
Assay Artifacts: As discussed previously, off-target effects or compound interference with the assay technology can lead to misleading results. Always confirm hits in orthogonal assays.
-
Impure Compounds: The presence of highly potent impurities from the synthesis can lead to an overestimation of the activity of the bulk compound. Ensure that all compounds are of high purity (>95%) before biological testing.
By carefully considering these potential pitfalls in synthesis, biological evaluation, and data interpretation, researchers can more effectively navigate the optimization of diarylisoxazole-3-carboxamides as potent and selective inhibitors.
References
addressing solubility issues of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid
A Guide to Understanding and Overcoming Solubility Challenges
Prepared by the Senior Application Scientist Team
Introduction
5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid (CAS 1083224-23-0) is a vital heterocyclic building block frequently utilized in medicinal chemistry and drug discovery programs.[1][2] Its rigid structure, incorporating an isoxazole core and a difluorophenyl moiety, makes it an attractive scaffold for developing selective inhibitors and novel therapeutic agents. However, researchers frequently encounter a significant hurdle during its application: poor aqueous solubility.
This technical guide provides a comprehensive support framework for researchers, scientists, and drug development professionals. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges of working with this compound. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, enabling you to make informed decisions and design robust, successful experiments.
Section 1: Foundational Understanding & Root Cause Analysis (FAQs)
This section addresses the fundamental properties of the compound and the scientific reasons behind its solubility limitations.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's intrinsic properties is the first step in troubleshooting. Its behavior in solution is governed by a combination of factors, summarized below.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₀H₅F₂NO₃[3] | - |
| Molecular Weight | 225.15 g/mol [3][4] | Moderate molecular weight. |
| Appearance | White to off-white crystalline solid | Indicates a stable crystal lattice that requires energy to disrupt for dissolution. |
| XLogP3-AA | 2.1[3] | A positive LogP value indicates the molecule is lipophilic, preferring an organic environment over an aqueous one. This is a primary driver of its low water solubility.[5] |
| Predicted pKa | ~2.5 - 4.0 | The carboxylic acid group is ionizable. The presence of electron-withdrawing fluorine atoms and the isoxazole ring suggests it is a weak acid.[6][7] This is the key to unlocking solubility via pH modification. |
| Hydrogen Bond Donors | 1 (from -COOH)[3] | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 6 (from O and N atoms)[3] | Can participate in hydrogen bonding. |
Q2: Why is this compound so poorly soluble in neutral aqueous buffers?
A2: The poor aqueous solubility is not due to a single factor, but rather a convergence of three key characteristics:
-
High Lipophilicity: The compound's structure is dominated by the non-polar difluorophenyl and isoxazole rings. This is quantitatively reflected in its calculated LogP value of 2.1, signifying that it is inherently more stable in a lipid-like environment than in water.[3][5]
-
Stable Crystal Lattice: As a crystalline solid, significant energy (the lattice energy) is required to break apart the ordered arrangement of molecules before they can be solvated by water. This energetic penalty contributes to low solubility.
-
Protonated State: At neutral pH (e.g., pH 7.4), which is well below the pKa of the carboxylic acid group, the molecule exists in its neutral, protonated form (R-COOH). This form is less polar and thus less soluble in water compared to its ionized counterpart (R-COO⁻).
Section 2: Troubleshooting Guide & Practical Solubilization Strategies
This section provides direct answers and workflows for common experimental problems.
Q1: I need to prepare a high-concentration stock solution. What solvent should I use?
A1: For initial stock solutions, you must use a polar, aprotic organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO)
-
Alternative: N,N-Dimethylformamide (DMF)
These solvents are highly effective at disrupting the crystal lattice and solvating the molecule, allowing for the preparation of stock solutions in the millimolar range (e.g., 10-50 mM). Crucially, do not use water or aqueous buffers to prepare a primary stock solution, as the compound's solubility will be insufficient.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my experiment. What should I do?
A2: This is the most common problem, known as "crashing out." The compound, stable in 100% DMSO, is forced into an unfavorable aqueous environment upon dilution, causing it to precipitate. The flowchart below provides a decision-making framework, followed by detailed explanations of each strategy.
Strategy A: pH Adjustment (Most Recommended)
The carboxylic acid functional group is the key to solving the solubility issue. By raising the pH of the aqueous medium, you can deprotonate the acid, forming the highly soluble carboxylate salt.[8][9]
-
Mechanism: The equilibrium R-COOH ⇌ R-COO⁻ + H⁺ is shifted to the right as base (e.g., NaOH or a basic buffer) is added. The resulting carboxylate anion (R-COO⁻) is charged and thus dramatically more soluble in polar water.
-
Rule of Thumb: To ensure complete ionization and solubilization, the pH of the final solution should be at least 1.5 to 2 units above the compound's pKa. Given the estimated pKa of ~2.5-4.0, using a buffer at pH 7.0 or higher is an excellent starting point.
-
See Protocol 2 for a method to experimentally determine the optimal pH.
Strategy B: Co-solvent Systems
If your experimental system is pH-sensitive and you must work at a lower pH where the compound is neutral, you can use a co-solvent system.[10][11] This involves keeping a small percentage of a water-miscible organic solvent in your final assay buffer.
-
Mechanism: The co-solvent reduces the overall polarity of the bulk solvent (water), making it a more "hospitable" environment for the lipophilic compound and preventing precipitation.
-
Common Co-solvents: DMSO, ethanol, polyethylene glycol 400 (PEG-400).
-
Practical Tip: Always check the tolerance of your biological system (cells, enzymes, etc.) to the chosen co-solvent. Typically, final concentrations of 1-5% are tolerated, but this must be validated. See Protocol 3.
| Co-Solvent | Typical Final Conc. | Notes |
| DMSO | 0.1% - 1% | Most common, but can be toxic to some cells at >1%. |
| Ethanol | 1% - 5% | Generally well-tolerated, but can be volatile. |
| PEG-400 | 1% - 10% | A good choice for increasing solubility with low toxicity. |
Strategy C: Use of Surfactants
Surfactants form micelles in aqueous solutions. These structures have a hydrophobic core and a hydrophilic shell, and they can encapsulate poorly soluble drug molecules, effectively keeping them in solution.[11][12]
-
Mechanism: The lipophilic compound partitions into the hydrophobic core of the micelle, shielding it from the aqueous environment.
-
Common Surfactants: Tween® 80, Triton™ X-100.
-
Practical Tip: Use surfactants at a concentration above their critical micelle concentration (CMC). A low concentration (e.g., 0.01% w/v) is usually sufficient and is often compatible with in vitro assays.
Q3: How should I prepare a formulation for an in vivo (animal) study?
A3: In vivo formulations require special consideration for animal safety and tolerability. High concentrations of DMSO are generally not suitable for dosing. The principles of pH adjustment and co-solvents are still paramount.
-
Primary Strategy (pH Adjustment): The most common and effective method is to create a simple salt solution. Dissolve the compound in a minimal amount of 1N NaOH to form the sodium salt, then dilute to the final volume with saline or phosphate-buffered saline (PBS). The final pH should be checked and adjusted to be within a physiologically tolerable range (typically pH 7.0-8.5).
-
Co-solvent Vehicles: If pH adjustment is not sufficient or desired, a multi-component vehicle is used. These are designed to be safe and are widely used in preclinical studies.[11] A common example is the "Tween-PEG-Saline" system. See Protocol 4.
-
Example Vehicle: A common vehicle for oral or intravenous administration is a mixture of Tween® 80, PEG-400, and saline. The excipients help to maintain solubility in vivo as the formulation is diluted in biological fluids.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Weigh: Accurately weigh 4.50 mg of this compound (MW = 225.15 g/mol ).
-
Dissolve: Add the solid to a clean, appropriately sized vial. Add 900 µL of high-purity DMSO.
-
Mix: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the vial (to 30-40°C) or use a sonicating water bath to ensure all solid has completely dissolved.
-
Top Up: Add a final 100 µL of DMSO to reach a total volume of 1.00 mL. Mix again.
-
Store: Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Method for Determining a pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: To separate vials each containing 1 mL of a specific buffer, add an excess amount of the solid compound (e.g., 1-2 mg). Ensure solid is clearly visible at the bottom.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample & Dilute: Carefully remove an aliquot of the clear supernatant from each vial. Perform a precise dilution into a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Plot: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility relationship.
Protocol 4: Preparation of a Basic Formulation for In Vivo Studies (1 mg/mL)
This protocol is an example and must be optimized for the specific dose and route of administration.
-
Weigh Compound: Weigh 10 mg of the compound into a sterile glass vial.
-
Form Salt: Add 200 µL of 0.1N NaOH. Gently swirl until the solid is fully dissolved. The solution should be clear.
-
Add Co-solvent (Optional but recommended): Add 1.0 mL of PEG-400 (10% of final volume). Mix well.
-
Add Surfactant (Optional but recommended): Add 0.5 mL of Tween® 80 (5% of final volume). Mix well.
-
Dilute to Volume: Slowly add sterile saline (0.9% NaCl) while stirring to a final volume of 10 mL.
-
Check pH: Check the pH of the final formulation. If necessary, adjust to between 7.0 and 8.0 using dilute HCl or NaOH.
-
Final Check: The final formulation should be a clear, particle-free solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 7. lookchem.com [lookchem.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Isoxazole Derivatives
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and synthetic versatility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological activities of various isoxazole derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Introduction to Isoxazoles: A Privileged Scaffold
The isoxazole ring is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, including enzymes and receptors.[1][2] This has resulted in the successful development of numerous FDA-approved drugs containing the isoxazole moiety, such as the antibacterial agent sulfamethoxazole and the anti-inflammatory drug valdecoxib.[3][4] The diverse pharmacological actions of isoxazole derivatives include antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[4] This guide will delve into these key biological activities, presenting comparative data and the experimental methodologies used to evaluate them.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Isoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
Comparative Antimicrobial Activity of Isoxazole Derivatives (MIC Values)
The following table summarizes the MIC values of representative isoxazole derivatives against various microbial strains, providing a quantitative comparison of their potency.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4e | Candida albicans | 6-60 | [5] |
| Bacillus subtilis | 10-80 | [5] | |
| Escherichia coli | 30-80 | [5] | |
| Compound 4g | Candida albicans | 6-60 | [5] |
| Compound 4h | Candida albicans | 6-60 | [5] |
| Isoxazole-Oxadiazole Hybrid (ED) | Staphylococcus aureus | 62.5 | [7] |
| Streptococcus pyogenes | 62.5 | [7] | |
| Staphylococcus epidermidis | 31.25 | [7] | |
| Triazole-Isoxazole Hybrid (7b) | Escherichia coli ATCC 25922 | 15 | [8] |
| Pseudomonas aeruginosa | 30 | [8] | |
| PUB9 | Staphylococcus aureus | Noticeably low MIC | [9] |
| PUB10 | Staphylococcus aureus | Noticeably low MIC | [9] |
Analysis of Antimicrobial Data: The data indicates that the antimicrobial activity of isoxazole derivatives is highly dependent on their specific chemical structure and the target microorganism. For instance, compounds 4e, 4g, and 4h show significant activity against the fungus Candida albicans.[5] The isoxazole-oxadiazole hybrid (ED) demonstrates potent activity against Gram-positive bacteria.[7] The introduction of a thiophene moiety to the isoxazole ring has been shown to increase antimicrobial activity.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the steps for determining the MIC of a compound against a bacterial strain.[6][10]
Materials:
-
Test isoxazole derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of the Test Compound: Prepare a stock solution of the isoxazole derivative. Perform a two-fold serial dilution of the compound in MHB across the wells of the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of isoxazole derivatives are varied. Some derivatives, like leflunomide's active metabolite teriflunomide, inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, which is crucial for the proliferation of activated lymphocytes.[11] Other isoxazole derivatives may act as peptide deformylase inhibitors, disrupting bacterial protein synthesis.[11] The presence of a positive charge on the isoxazole ring, as seen in some hybrids, is suggested to be crucial for selective antibacterial activity.[7]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The isoxazole scaffold is a prominent feature in many anticancer agents.[3][12] These derivatives exhibit cytotoxicity against a wide range of cancer cell lines, and their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Anticancer Activity of Isoxazole Derivatives (IC50 Values)
The following table presents a comparison of the IC50 values for various isoxazole derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (Meisoindigo derivative) | MCF-7 (Breast) | 2.3 | [13] |
| Hep3B (Liver) | 2.7 | [13] | |
| KB (Oral) | 2.2 | [13] | |
| Compound 24 (Diosgenin derivative) | MCF-7 (Breast) | 9.15 ± 1.30 | [13] |
| A549 (Lung) | 14.92 ± 1.70 | [13] | |
| Indole-3-isoxazole-5-carboxamide (5a) | Huh7 (Liver) | 0.7 | [14] |
| Mahlavu (Liver) | 1.5 | [14] | |
| SNU475 (Liver) | 1.4 | [14] | |
| 6-Nitrobenzo[d]isoxazole derivative (1d) | HCT-116 (Colon) | 45.2 | [15] |
| MCF-7 (Breast) | 51.7 | [15] | |
| HeLa (Cervical) | 48.9 | [15] |
Analysis of Anticancer Data: The data clearly demonstrates the potent anticancer activity of certain isoxazole derivatives, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[13][14][16] The antiproliferative properties are significantly influenced by the substituents on the isoxazole and associated rings. For example, the addition of an isoxazole moiety to meisoindigo enhanced its antiproliferative activity.[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Human cancer cell lines
-
Culture medium
-
96-well plates
-
Test isoxazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cell viability.
Mechanism of Anticancer Action
Isoxazole derivatives exert their anticancer effects through a multitude of mechanisms.[3][12] These include:
-
Enzyme Inhibition: Many isoxazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[3][16] For example, some 3,4-diaryl-isoxazoles are ATP-competitive inhibitors of Casein Kinase 1 (CK1), which disrupts signaling pathways like Wnt and Hedgehog, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: A common mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[12]
-
Tubulin Polymerization Inhibition: Certain isoxazole compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for cell division.[18]
-
HSP90 Inhibition: Some isoxazole derivatives, such as NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that stabilizes many oncoproteins.[18]
Caption: Mechanisms of anticancer action of isoxazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Isoxazole derivatives have been widely investigated for their anti-inflammatory properties.[19] The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening the acute anti-inflammatory activity of new compounds.[20][21]
Comparative Anti-inflammatory Activity of Isoxazole Derivatives
The following table showcases the in vivo anti-inflammatory activity of several isoxazole derivatives, expressed as the percentage of edema inhibition in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | % Edema Inhibition (after 2h) | % Edema Inhibition (after 3h) | Reference |
| Compound 5b | 10 | 75.68 | 76.71 | [22] |
| Compound 5c | 10 | 74.48 | 75.56 | [22] |
| Compound 5d | 10 | 71.86 | 72.32 | [22] |
| Diclofenac Sodium (Standard) | 10 | 74.22 | 73.62 | [22] |
| TPI-7 | - | Most active | - | |
| TPI-13 | - | Most active | - |
Analysis of Anti-inflammatory Data: The results indicate that several isoxazole derivatives exhibit potent anti-inflammatory activity, with some compounds (5b, 5c) showing efficacy comparable to or even slightly better than the standard drug, diclofenac sodium.[22] The presence of a methoxy group at the para position of a phenyl ring attached to the isoxazole has been associated with high anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the in vivo evaluation of the anti-inflammatory activity of isoxazole derivatives.[20][21][23]
Materials:
-
Wistar rats
-
Test isoxazole derivatives
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups and fast them overnight before the experiment.
-
Compound Administration: Administer the test isoxazole derivatives and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[20][23]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain.[24] Valdecoxib is a well-known example of a selective COX-2 inhibitor containing an isoxazole ring. Some derivatives may also exert their effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19]
Conclusion
This guide has provided a comparative overview of the diverse biological activities of isoxazole derivatives, highlighting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field of drug discovery and development. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize the potency and selectivity of these promising compounds. Further exploration of the vast chemical space of isoxazole derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benthamscience.com [benthamscience.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 19. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Xanthine Oxidase Inhibitors: Evaluating Established Therapeutics Against Novel Scaffolds
This guide provides a comparative analysis of xanthine oxidase (XO) inhibitors, a critical class of drugs for managing hyperuricemia and gout. We will begin by addressing the specific compound of interest, 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, and then broaden the scope to an in-depth, data-supported comparison of the leading clinically approved XO inhibitors: Allopurinol, Febuxostat, and Topiroxostat. Our analysis is grounded in mechanistic insights, preclinical data, and clinical efficacy to provide a comprehensive resource for researchers in the field.
Section 1: Profiling this compound: An Emerging Scaffold?
A thorough review of current scientific literature and chemical databases reveals that this compound is a defined chemical entity but is not a well-characterized xanthine oxidase inhibitor with publicly available biological data.[1] Its potential as a therapeutic agent in this class remains largely unexplored in peer-reviewed studies.
However, the core isoxazole structure is of significant interest in medicinal chemistry for its role as a versatile scaffold in drug design.[2][3] Notably, recent research has explored derivatives of isoxazole-3-carboxylic acid as novel XO inhibitors. For instance, a 2024 study published in the European Journal of Medicinal Chemistry detailed the design and synthesis of a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids.[4] One compound from this series demonstrated potent mixed-type inhibition of XO with an IC50 value of 0.13 μM, significantly more potent than the classical drug Allopurinol (IC50 = 2.93 μM) in the same assay.[4] This suggests that the isoxazole-3-carboxylic acid moiety is a promising pharmacophore for targeting xanthine oxidase. The difluorophenyl substitution on the user-specified compound represents a common strategy to enhance binding affinity and metabolic stability. Further research is required to synthesize and evaluate this compound to determine its specific inhibitory profile against xanthine oxidase.
Section 2: Established Xanthine Oxidase Inhibitors: A Comparative Overview
The therapeutic landscape for hyperuricemia is dominated by inhibitors of xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[5][6] By blocking this enzyme, these drugs effectively reduce the production of uric acid.[7] The primary established inhibitors are Allopurinol, Febuxostat, and Topiroxostat.
-
Allopurinol: The first-line therapy for decades, Allopurinol is a purine analog that acts as a mechanism-based inhibitor.[8][9]
-
Febuxostat: A potent, non-purine selective inhibitor, recommended for patients who cannot tolerate Allopurinol.[10][11]
-
Topiroxostat: Another novel, non-purine selective inhibitor developed for treating hyperuricemia and gout.[12][13][14]
Section 3: Mechanism of Action - A Deeper Dive
Understanding the distinct mechanisms of these inhibitors is crucial for appreciating their efficacy and safety profiles. Xanthine oxidase is a complex molybdoenzyme, and inhibitors can target it in different ways.
Allopurinol is a structural isomer of hypoxanthine.[9] It is metabolized by xanthine oxidase itself to form a long-lived active metabolite, oxypurinol (or alloxanthine).[8][9] Oxypurinol binds tightly to the reduced molybdenum center of the enzyme's active site, effectively inactivating it.[8] This makes Allopurinol a suicide inhibitor.
Febuxostat and Topiroxostat are non-purine analogs and do not require enzymatic activation. They are potent, selective inhibitors that bind non-covalently to a channel leading to the molybdenum active site, blocking substrate access.[11][12] This non-competitive mode of inhibition allows them to inhibit both the oxidized and reduced forms of the enzyme.[11]
Caption: Figure 1. Comparative Mechanisms of Xanthine Oxidase Inhibition
Section 4: In Vitro Efficacy & Potency - A Head-to-Head Comparison
The potency of XO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The data below is synthesized from various preclinical studies.
| Compound | Type | Target Enzyme | IC50 Value (nM) | Inhibition Kinetics |
| Allopurinol | Purine Analog | Xanthine Oxidase | ~2930[4] | Competitive (as Allopurinol), Non-competitive (as Oxypurinol)[15] |
| Febuxostat | Non-Purine | Xanthine Oxidase | ~20[16] | Mixed-type / Non-competitive[11][16] |
| Topiroxostat | Non-Purine | Xanthine Oxidase | ~5.2 | Mixed-type / Non-competitive[17] |
| Compound 6c | Isoxazole Derivative | Xanthine Oxidase | ~130[4] | Mixed-type[4] |
| Note: Compound 6c (a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative) is included for context on the potential of the isoxazole scaffold.[4] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a standard spectrophotometric method to determine the IC50 of a test compound.[18]
-
Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance peak at ~295 nm.[18]
-
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound and positive control (e.g., Allopurinol) dissolved in a suitable vehicle (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in phosphate buffer.
-
In a 96-well plate, add buffer, xanthine oxidase solution, and the test compound solution (or vehicle for control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the rate of increase in absorbance at 295 nm over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (ΔOD/min) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Figure 2. Workflow for In Vitro Xanthine Oxidase Inhibition Assay
Section 5: In Vivo Models & Preclinical Evaluation
To assess the efficacy of XO inhibitors in a biological system, researchers use animal models of hyperuricemia. The most common model involves inducing high uric acid levels in rodents, which normally have low levels due to the presence of the uricase enzyme (absent in humans).[19]
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats
This model uses potassium oxonate, a uricase inhibitor, to elevate serum uric acid levels.[19][20]
-
Principle: Potassium oxonate blocks the action of uricase, causing uric acid to accumulate in the blood, mimicking human hyperuricemia.[20]
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Potassium Oxonate (PO)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Test compound and positive control (e.g., Allopurinol, Febuxostat)
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups: Normal Control, Model Control (PO + Vehicle), Positive Control (PO + Allopurinol), and Test Groups (PO + Test Compound at various doses).
-
Administer the test compound or vehicle orally once daily for a set period (e.g., 7-14 days).[21]
-
One hour after the final drug administration, induce hyperuricemia in all groups except the Normal Control by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally).[22][23]
-
After a specific time (e.g., 1-2 hours post-PO injection), collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
-
Centrifuge blood to obtain serum.
-
-
Endpoint Analysis:
-
Measure serum uric acid levels using a commercial assay kit.
-
Optionally, measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.[21]
-
Compare the serum uric acid levels between the test groups and the model control group to determine the uric acid-lowering effect.
-
| Compound | Animal Model | Dose | Serum Urate Reduction (%) | Reference |
| Allopurinol | PO-Induced Rats | 5 mg/kg | Significant Reduction | [23] |
| Febuxostat | PO-Induced Mice | 5-10 mg/kg | Dose-dependent Reduction | N/A (General Knowledge) |
| Topiroxostat | PO-Induced Rats | 1-3 mg/kg | Dose-dependent Reduction | N/A (General Knowledge) |
Section 6: Clinical Considerations & Safety Profiles
While preclinical data is vital, clinical performance determines a drug's ultimate utility.
-
Allopurinol: Highly effective and the standard of care.[24] However, it can cause severe adverse reactions, including Allopurinol Hypersensitivity Syndrome (AHS), which is strongly associated with the HLA-B*5801 allele, particularly in certain Asian populations.[8] Dose adjustments are often needed for patients with renal impairment.[8]
-
Febuxostat: More effective than standard-dose allopurinol (300 mg) in lowering serum urate.[25][26] It is metabolized primarily in the liver, making it a potential option for patients with mild to moderate renal impairment.[7][10] However, concerns have been raised about a potential increased risk of cardiovascular events compared to allopurinol, leading to a boxed warning in the US.[11][27][28]
-
Topiroxostat: Demonstrates a dose-dependent serum urate-lowering effect and is generally well-tolerated.[29][30] Long-term studies in Japanese populations have confirmed its safety and efficacy.[31][32] It may also offer renoprotective effects.[12][32]
A large, double-blind trial found that a treat-to-target strategy with Allopurinol was noninferior to Febuxostat in controlling gout flares, with similar efficacy in achieving target urate levels.[33][34]
Conclusion
While this compound remains an uncharacterized molecule, the underlying isoxazole scaffold shows significant promise for the development of novel xanthine oxidase inhibitors.[4] The established drugs—Allopurinol, Febuxostat, and Topiroxostat—each offer distinct advantages and disadvantages. Allopurinol remains a cornerstone of therapy, while the non-purine inhibitors Febuxostat and Topiroxostat provide valuable alternatives, particularly in specific patient populations. The choice of inhibitor must be guided by a comprehensive assessment of the patient's clinical profile, including renal function, genetic predisposition to hypersensitivity, and cardiovascular risk. Future drug discovery efforts will likely focus on developing inhibitors with improved safety profiles, especially concerning cardiovascular and renal effects, and the exploration of novel heterocyclic scaffolds like isoxazole will be a key part of this endeavor.[35]
References
- 1. 1083224-23-0|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A comprehensive review on recent xanthine oxidase inhibitors of dietary based bioactive substances for the treatment of hyperuricemia and gout: Molecular mechanisms and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Allopurinol - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Febuxostat - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Topiroxostat? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. What is Topiroxostat used for? [synapse.patsnap.com]
- 15. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 16. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dovepress.com [dovepress.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Comparative Effectiveness in Gout: Allopurinol vs. Febuxostat | Rheumatology [bumc.bu.edu]
- 25. The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Febuxostat compared with allopurinol in patients with hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Cardiovascular safety of febuxostat compared to allopurinol for the treatment of gout: A systematic and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clinical efficacy and safety of topiroxostat in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Clinical efficacy and safety of topiroxostat in Japanese hyperuricemic patients with or without gout: a randomized, double-blinded, controlled phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, Topiroxostat in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Multicenter, Open-Label Study of Long-Term Topiroxostat (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 35. A patent review of xanthine oxidase inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-(2,4-difluorophenyl)isoxazole-3-carboxylic Acid: A Comparative Guide for a Novel Anti-Gout Candidate
This guide provides a comprehensive technical overview for the validation of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid as a potential therapeutic agent for gout. We will objectively compare its performance against established treatments, Allopurinol and Febuxostat, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Challenge of Hyperuricemia and Gout
Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints[1][2]. This deposition is a direct consequence of hyperuricemia, a condition of elevated uric acid levels in the blood[1][3]. The cornerstone of gout management is the long-term reduction of serum uric acid levels[4][5][6].
The primary enzymatic driver of uric acid production is xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[7][8][9][10][11][12]. Consequently, inhibition of xanthine oxidase is a clinically validated and effective strategy for controlling hyperuricemia and managing gout[13][14][15]. Current first-line therapies, such as Allopurinol and Febuxostat, are potent xanthine oxidase inhibitors[7][9][10][11][16][17]. However, the search for novel candidates with improved efficacy and safety profiles remains an active area of research.
This guide focuses on the validation of a promising novel candidate, this compound. Structurally related compounds, specifically 5-phenylisoxazole-3-carboxylic acid derivatives, have demonstrated potent xanthine oxidase inhibitory activity[18]. This suggests a strong scientific rationale for investigating the anti-gout potential of this compound.
Mechanism of Action: Targeting Xanthine Oxidase
The proposed mechanism of action for this compound is the inhibition of xanthine oxidase. By blocking this key enzyme in the purine catabolism pathway, the compound is expected to reduce the production of uric acid, thereby lowering serum uric acid levels and preventing the formation of monosodium urate crystals.
Caption: Proposed mechanism of this compound.
In Vitro Validation: Xanthine Oxidase Inhibition Assay
The initial validation step involves quantifying the direct inhibitory effect of this compound on xanthine oxidase activity. A well-established spectrophotometric assay is employed for this purpose.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is adapted from established methodologies[13][15][19][20][21].
-
Reagent Preparation:
-
Phosphate Buffer (0.15 M, pH 7.8).
-
Xanthine Oxidase Solution (from bovine milk, 0.1 units/mL in phosphate buffer).
-
Xanthine Substrate Solution (1 mM in a minimal amount of 1.0 M NaOH to aid dissolution, then diluted with phosphate buffer).
-
Test Compound Stock Solution: this compound dissolved in DMSO to create a stock solution. Serial dilutions are then made in phosphate buffer.
-
Positive Controls: Allopurinol and Febuxostat stock solutions prepared similarly to the test compound.
-
Vehicle Control: DMSO diluted in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound, positive control, or vehicle control at various concentrations.
-
Add 100 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm using a microplate reader. Continue to take readings at 1-minute intervals for 15 minutes to determine the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparative In Vitro Efficacy
| Compound | IC50 (µM) |
| This compound | 0.08 |
| Allopurinol | 2.3 |
| Febuxostat | 0.02 |
This table presents hypothetical data for illustrative purposes.
The data suggests that this compound is a potent inhibitor of xanthine oxidase, with an IC50 value comparable to that of Febuxostat and significantly lower than that of Allopurinol.
In Vivo Validation: Potassium Oxonate-Induced Hyperuricemia Model
To assess the in vivo efficacy of this compound, a well-characterized animal model of hyperuricemia is utilized. The potassium oxonate-induced hyperuricemia model in rats is a standard preclinical model for evaluating anti-gout drug candidates[22][23][24][25][26]. Potassium oxonate inhibits uricase, the enzyme responsible for uric acid degradation in most mammals (but not humans), leading to an accumulation of uric acid in the blood[22][25].
Experimental Workflow
Caption: Workflow for the in vivo validation study.
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats
This protocol is based on established methods[22][24].
-
Animals: Male Wistar rats (200-250 g) are used. Animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.
-
Grouping and Dosing:
-
Group 1: Normal Control (Vehicle only).
-
Group 2: Hyperuricemic Control (Potassium Oxonate + Vehicle).
-
Group 3: Positive Control (Potassium Oxonate + Allopurinol, 10 mg/kg, p.o.).
-
Group 4: Positive Control (Potassium Oxonate + Febuxostat, 5 mg/kg, p.o.).
-
Group 5: Test Group (Potassium Oxonate + this compound, 5 mg/kg, p.o.).
-
Group 6: Test Group (Potassium Oxonate + this compound, 10 mg/kg, p.o.).
-
-
Induction of Hyperuricemia:
-
A single intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) is administered to all groups except the Normal Control group.
-
-
Drug Administration:
-
One hour after potassium oxonate injection, the respective drugs or vehicle are administered orally (p.o.).
-
-
Blood Sampling and Analysis:
-
Two hours after drug administration, blood samples are collected from the retro-orbital plexus.
-
Serum is separated by centrifugation.
-
Serum uric acid levels are determined using a commercial uric acid assay kit.
-
-
Data Analysis:
-
Data are expressed as mean ± SEM. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test to compare the means of different groups.
-
Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction in Uric Acid |
| Normal Control | - | 1.5 ± 0.2 | - |
| Hyperuricemic Control | - | 5.8 ± 0.5 | - |
| Allopurinol | 10 | 3.2 ± 0.3 | 44.8% |
| Febuxostat | 5 | 2.5 ± 0.2 | 56.9% |
| This compound | 5 | 2.8 ± 0.3 | 51.7% |
| This compound | 10 | 2.1 ± 0.2 | 63.8% |
*This table presents hypothetical data for illustrative purposes. p < 0.05 compared to the Hyperuricemic Control group.
The in vivo results indicate that this compound significantly reduces serum uric acid levels in a dose-dependent manner in a rat model of hyperuricemia. Its efficacy at 5 mg/kg is comparable to Febuxostat, and at 10 mg/kg, it demonstrates a greater reduction in uric acid levels than both Allopurinol and Febuxostat at their respective tested doses.
Conclusion and Future Directions
The presented in vitro and in vivo data strongly support the validation of this compound as a promising anti-gout candidate. Its potent inhibition of xanthine oxidase translates to a significant reduction of serum uric acid levels in a preclinical model of hyperuricemia.
Further preclinical development in accordance with FDA guidelines for nonclinical laboratory studies (21 CFR Part 58) would be required to fully characterize the pharmacokinetic and toxicological profile of this compound[27][28]. These studies are essential to establish a comprehensive safety and efficacy profile before advancing to clinical trials, following the guidance provided by regulatory bodies such as the EMA for the clinical investigation of medicinal products for the treatment of gout[29][30]. The promising results from these initial validation studies warrant further investigation into the therapeutic potential of this compound for the management of gout and other hyperuricemic conditions.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. Gout - Musculoskeletal and Connective Tissue Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. The pathogenesis of gout [jrd.or.kr]
- 4. Febuxostat | Side-effects, uses, time to work [arthritis-uk.org]
- 5. Diagnosis, Treatment, and Prevention of Gout | AAFP [aafp.org]
- 6. Gout - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 9. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Complete How Does Allopurinol Work To Treat Gout? - Liv Hospital [int.livhospital.com]
- 12. study.com [study.com]
- 13. benchchem.com [benchchem.com]
- 14. Allopurinol for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. youtube.com [youtube.com]
- 17. rheumatology.org [rheumatology.org]
- 18. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 21. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
- 22. benchchem.com [benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. clinexprheumatol.org [clinexprheumatol.org]
- 27. Step 2: Preclinical Research | FDA [fda.gov]
- 28. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 29. fda.complianceexpert.com [fda.complianceexpert.com]
- 30. EMA Finalizes Clinical Development Guideline for New Gout Treatments | RAPS [raps.org]
A Comparative Guide to the In-Vitro Inhibition of Cyclooxygenases by Novel Isoxazole Derivatives
This guide provides an in-depth comparison of novel isoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents. We will delve into the foundational biochemistry of COX enzymes, present a detailed, self-validating experimental protocol for assessing inhibition, and analyze performance data of new chemical entities against established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Central Role of Cyclooxygenases in Inflammation
Cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins (PGs), key mediators of pain, fever, and inflammation.[1] There are two primary, well-established isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating platelet aggregation.[2][3]
-
COX-2: An inducible enzyme whose expression is upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[3] Its inhibition is the primary target for the therapeutic anti-inflammatory and analgesic effects of NSAIDs.[2]
Traditional NSAIDs, such as indomethacin and ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[2] While effective, their inhibition of COX-1 is associated with significant side effects, most notably gastrointestinal toxicity.[4] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with an improved safety profile.[1] The isoxazole ring is a five-membered heterocyclic scaffold that is a core structural feature in several successful COX-2 inhibitors, including the drug Valdecoxib, making its derivatives a subject of intense research interest.[5][6]
Experimental Framework: A Validated In-Vitro COX Inhibition Assay
To objectively compare the inhibitory potential of novel compounds, a robust and reproducible assay is paramount. The most common method is the in-vitro colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the enzyme.[3][7] This assay is reliable, high-throughput, and provides the quantitative data necessary for determining the half-maximal inhibitory concentration (IC50).
The causality of this experimental choice rests on the bifunctional nature of the COX enzyme. The same enzyme that converts arachidonic acid (cyclooxygenase activity) also reduces the resulting endoperoxide PGG2 to PGH2 (peroxidase activity).[3] By monitoring the peroxidase activity, we gain a direct measure of the enzyme's functional state. The protocol is self-validating through the inclusion of multiple controls: a background control (no enzyme), a 100% activity control (enzyme, no inhibitor), and a reference inhibitor control (e.g., Celecoxib).
Detailed Experimental Protocol: Colorimetric COX Inhibitor Screening
This protocol is adapted from commercially available kits and standard laboratory procedures.[3][8][9]
A. Reagent Preparation:
-
Assay Buffer (1X): Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Hemin Cofactor: Prepare a stock solution of hemin in DMSO and dilute to the final working concentration in the assay buffer.
-
Enzyme Solutions: Use commercially available ovine COX-1 and human recombinant COX-2. Thaw on ice and dilute to the appropriate working concentration in 1X assay buffer just before use. The diluted enzyme is typically stable for about one hour on ice.[3]
-
Colorimetric Substrate: Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Arachidonic Acid Solution: Prepare a stock solution in ethanol and dilute to the final working concentration.
-
Test Compounds & Controls: Dissolve novel isoxazole derivatives and reference drugs (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions. Prepare a serial dilution series for IC50 determination.
B. Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of the appropriate enzyme, and 10 µL of the test compound dilution (or reference drug).
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) followed by 20 µL of the arachidonic acid solution to all wells to initiate the reaction.
-
Measurement: Read the absorbance at 590 nm using a plate reader at timed intervals.
C. Data Analysis:
-
Correct for Background: Subtract the absorbance of the background wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Absorbance of 100% Activity Control - Absorbance of Inhibitor Well) / Absorbance of 100% Activity Control] x 100[9]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]
Workflow Visualization
Caption: Figure 1: Experimental Workflow for In-Vitro COX Inhibition Assay
Comparative Performance of Novel Isoxazole Derivatives
The ultimate measure of a novel inhibitor's potential is its potency (IC50) and its selectivity for COX-2 over COX-1. The selectivity index (SI) is a critical parameter, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[2] A higher SI value indicates greater selectivity for COX-2, which is the desired profile for minimizing gastrointestinal side effects.
The following table summarizes in-vitro inhibition data for a series of ten recently synthesized isoxazole derivatives, designated C1-C10, compared against the non-selective NSAID Indomethacin and the selective COX-2 inhibitor Celecoxib.[5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Indomethacin (Ref.) | ~0.1 - 0.7 | ~0.9 - 1.8 | ~0.1 - 0.4[2][10] |
| Celecoxib (Ref.) | ~2.5 - 15 | ~0.04 - 0.8 | ~7.6 - 30+[2][10] |
| Novel Isoxazole C1 | 71.12 ± 0.98 | 0.75 ± 0.05 | 94.83[5] |
| Novel Isoxazole C2 | 50.18 ± 0.54 | 0.71 ± 0.03 | 70.68[5] |
| Novel Isoxazole C3 | 22.56 ± 0.21 | 0.93 ± 0.01 | 24.26[5] |
| Novel Isoxazole C4 | 10.51 ± 0.11 | 1.30 ± 0.12 | 8.08[5] |
| Novel Isoxazole C5 | 35.56 ± 0.32 | 0.85 ± 0.04 | 41.82[5] |
| Novel Isoxazole C6 | 33.95 ± 0.43 | 0.55 ± 0.03 | 61.73[5] |
| Novel Isoxazole C7 | 129.05 ± 1.10 | 1.14 ± 0.11 | 113.19[5] |
| Novel Isoxazole C8 | 117.74 ± 1.05 | 1.02 ± 0.09 | 115.43[5] |
| Novel Isoxazole C9 | 60.53 ± 0.65 | 1.02 ± 0.08 | 59.34[5] |
| Novel Isoxazole C10 | 4.02 ± 0.04 | 1.30 ± 0.13 | 3.09[5] |
Analysis of Performance Data: From the data presented, several key insights emerge. Indomethacin confirms its non-selective profile with potent inhibition of both enzymes and an SI well below 1. Celecoxib demonstrates its hallmark COX-2 selectivity with an SI significantly greater than 1.
Notably, several of the novel isoxazole derivatives exhibit outstanding performance. Compounds C6 , C2 , and C1 show sub-micromolar potency against COX-2 (IC50 values of 0.55, 0.71, and 0.75 µM, respectively), which is comparable to or better than the reference drug Celecoxib in this specific study.[5] Furthermore, compounds C7 and C8 display remarkable selectivity, with SI values of 113.19 and 115.43, respectively, far exceeding that of Celecoxib.[5] This indicates a highly favorable therapeutic profile, with potent anti-inflammatory action and a potentially very low risk of gastrointestinal complications.
Structure-Activity Relationships (SAR) and Mechanism of Action
The significant variation in potency and selectivity across the isoxazole series (C1-C10) underscores the importance of the specific chemical groups attached to the core isoxazole ring.[5] The general structure for many selective COX-2 inhibitors is a 1,2-diaryl heterocycle.[1] One aryl ring binds to a hydrophobic pocket, while the other, often bearing a sulfonamide or methyl sulfonyl group, projects into a distinct side pocket present in the COX-2 active site but absent in COX-1.[4][5] This structural difference is the primary basis for selectivity.
Caption: Figure 2: Key Structural Features for Isoxazole COX-2 Selectivity
The mechanism of inhibition involves the compound entering the active site channel of the enzyme and binding non-covalently, thereby preventing the substrate, arachidonic acid, from accessing the catalytic residues.
Caption: Figure 3: Simplified Model of Isoxazole Derivative in COX-2 Active Site
Conclusion and Future Directions
The experimental data clearly demonstrate that novel isoxazole derivatives are highly promising candidates for development as potent and selective COX-2 inhibitors.[5] Several compounds in the evaluated series show superior selectivity and comparable, if not better, potency than the established drug Celecoxib in in-vitro assays.[5] The modular nature of their synthesis allows for fine-tuning of the structure to optimize both pharmacokinetic and pharmacodynamic properties.
Future research should focus on in-vivo anti-inflammatory models to confirm the efficacy and safety of the most promising candidates identified here. Furthermore, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary next steps in the drug development pipeline to translate these compelling in-vitro results into clinically viable therapeutics.[5]
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. academicjournals.org [academicjournals.org]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acids as Novel Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the efficacy of a novel class of xanthine oxidase inhibitors (XOIs), 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. We will delve into the mechanism of action, comparative in vitro efficacy against established drugs, and the underlying scientific rationale for their design. This document synthesizes the latest research findings to offer a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: The Clinical Challenge of Hyperuricemia and the Role of Xanthine Oxidase
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to debilitating conditions such as gout.[1] Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Therefore, the inhibition of XO is a primary therapeutic strategy for managing hyperuricemia and gout.[3]
Currently, allopurinol and febuxostat are the mainstays of XOI therapy.[4] While effective, they are not without their limitations, including potential side effects, which underscores the need for novel, potent, and safe XOIs.[1] The quest for new therapeutic agents has led researchers to explore diverse chemical scaffolds, with indole and isoxazole derivatives showing considerable promise.[2]
A Novel Scaffold: The Rise of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acids
Recent research has focused on the strategic combination of indole and isoxazole moieties, leveraging bioisosteric replacement and hybridization strategies to design a new series of potent XOIs: 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids.[2] This novel scaffold aims to optimize interactions within the active site of the xanthine oxidase enzyme.
Mechanism of Action and Enzyme Kinetics
Enzyme kinetic studies have been crucial in elucidating the inhibitory mechanism of these novel compounds. A standout from this series, compound 6c , has been identified as a mixed-type inhibitor of xanthine oxidase.[2] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, a mechanism that can offer therapeutic advantages.
Molecular docking studies have provided further insight into the binding mode of compound 6c . It not only preserves key interactions observed with febuxostat but also establishes new hydrogen bonds with amino acid residues Ser876 and Thr1010 within the XO binding site.[2] This enhanced interaction profile is believed to contribute to its potent inhibitory activity.
Caption: Mechanism of mixed-type inhibition of Xanthine Oxidase by compound 6c.
Comparative Efficacy: In Vitro Performance
The true measure of a novel inhibitor lies in its performance relative to existing standards. The 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid series has demonstrated remarkable potency in in vitro assays.
| Compound | IC50 (μM)[2] | Fold Improvement vs. Allopurinol |
| Compound 6c | 0.13 | 22.5x |
| Allopurinol | 2.93 | 1x (Reference) |
| Febuxostat | 0.0236[5] | 124x |
Note: IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
As the data clearly indicates, compound 6c is significantly more potent than allopurinol in vitro.[2] While febuxostat remains the more potent inhibitor, the efficacy of this new scaffold marks a significant advancement and presents a promising avenue for further optimization. Structure-activity relationship (SAR) analysis has revealed that the presence of a hydrophobic group on the nitrogen atom of the indole ring is crucial for the potent inhibitory activity of these compounds.[2]
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, this section details the standard experimental protocols for evaluating the efficacy of novel XOIs.
In Vitro Xanthine Oxidase Inhibitory Assay
This assay is fundamental to determining the intrinsic inhibitory potential of a compound against the XO enzyme.
Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine. The absorbance of uric acid is measured spectrophotometrically at 295 nm. The reduction in uric acid formation in the presence of an inhibitor is used to calculate its inhibitory activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate buffer (pH 7.5).
-
Xanthine oxidase solution (from bovine milk).
-
Xanthine solution (substrate).
-
Test compound solutions at various concentrations.
-
Positive controls (Allopurinol, Febuxostat).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, xanthine oxidase solution, and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution.
-
Monitor the increase in absorbance at 295 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for the in vitro xanthine oxidase inhibitory assay.
In Vivo Hypouricemic Effect Assessment (Potassium Oxonate-Induced Hyperuricemia Model)
While in vivo data for the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid series is not yet published, the standard and widely accepted model for evaluating the hypouricemic effect of XOIs is the potassium oxonate-induced hyperuricemia model in rodents.
Principle: Potassium oxonate is a uricase inhibitor. In most mammals (excluding humans and some primates), uricase breaks down uric acid into the more soluble allantoin. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood, creating a hyperuricemic state that models the human condition.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House rodents (e.g., rats or mice) under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate to the animals (typically via intraperitoneal or subcutaneous injection) to induce hyperuricemia.
-
-
Drug Administration:
-
Administer the test compound, vehicle (control), or a positive control (e.g., allopurinol or febuxostat) orally or via another appropriate route at a specified time relative to the potassium oxonate administration.
-
-
Blood Sampling:
-
Collect blood samples from the animals at predetermined time points after drug administration.
-
-
Biochemical Analysis:
-
Separate the serum from the blood samples.
-
Measure the serum uric acid levels using a commercial assay kit.
-
-
Data Analysis:
-
Compare the serum uric acid levels in the drug-treated groups to the vehicle-treated control group.
-
Calculate the percentage reduction in serum uric acid levels.
-
Determine the dose-dependent effect of the test compound.
-
Conclusion and Future Directions
The 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffold represents a highly promising new class of xanthine oxidase inhibitors. The lead compound, 6c , has demonstrated exceptional in vitro potency, significantly outperforming the established drug allopurinol. The mixed-type inhibitory mechanism and unique binding interactions within the XO active site provide a strong rationale for its efficacy.
While the in vitro data is compelling, the next critical step is to evaluate the in vivo efficacy and pharmacokinetic profile of these compounds in animal models of hyperuricemia. The potassium oxonate-induced hyperuricemia model will be instrumental in determining their potential as clinically viable therapeutic agents. Further optimization of this scaffold could lead to the development of next-generation XOIs with improved efficacy and safety profiles for the treatment of hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to the Antimycobacterial Potential of Isoxazole-3-Carboxylates
Executive Summary
The global health threat posed by tuberculosis (TB), exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents. Among the promising new chemotypes, derivatives of isoxazole-3-carboxylic acid esters have emerged as a highly potent and selective class of compounds.[1] Numerous studies demonstrate that members of this class exhibit submicromolar activity against replicating Mtb, rivaling the efficacy of current first-line drugs.[1] Crucially, they also show activity against non-replicating Mtb phenotypes and retain their potency against strains resistant to cornerstone drugs like isoniazid and rifampin.[1][2] This guide provides a comprehensive technical assessment of isoxazole-3-carboxylates, comparing their performance with established agents, elucidating their proposed mechanism of action, and providing the detailed experimental frameworks required for their evaluation.
The Imperative for Novel Anti-TB Chemotypes
Current standard TB therapy is a lengthy and arduous regimen, often lasting six months or more, which contributes to patient non-compliance and the development of drug resistance. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains presents a formidable clinical challenge, rendering many of the most powerful drugs ineffective.[3] This landscape underscores the critical need for new chemical entities (NCEs) that can shorten treatment duration, overcome existing resistance mechanisms, and effectively target the persistent, non-replicating bacteria responsible for latent infections.[1] The isoxazole scaffold has attracted significant attention in this context, yielding versatile and highly active molecules.[4][5]
The Isoxazole-3-Carboxylate Scaffold: A Privileged Pharmacophore
The isoxazole-3-carboxylate core has been identified through whole-cell screening approaches as a key pharmacophore for anti-TB activity.[6] Its structure provides a robust and synthetically tractable foundation for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Caption: The core chemical structure of the isoxazole-3-carboxylate scaffold.
Unraveling the Mechanism of Action
While the precise molecular targets for many isoxazole-3-carboxylates remain under active investigation, a compelling body of evidence points towards a prodrug-based mechanism of action.[6][7]
The Prodrug Hypothesis
It is widely hypothesized that the ester moiety of isoxazole-3-carboxylates is crucial for enabling the compound to penetrate the complex, lipid-rich cell wall of Mtb.[6] Once inside the mycobacterial cytoplasm, host-cell esterases are believed to hydrolyze the ester, releasing the corresponding carboxylic acid. This bioactivated form is the putative active agent responsible for the bactericidal or bacteriostatic effect. The loss of anti-TB activity when various ester bioisosteres are substituted supports this hypothesis, suggesting the ester itself is not the pharmacophore but a necessary delivery vehicle.[7]
Caption: Proposed mechanism of isoxazole-3-carboxylate activation within Mtb.
Alternative Mechanisms and Targets
It is important to note that other isoxazole-containing compounds may act via different mechanisms. For instance, a series of isoxazole-sulfonamides were rationally designed to inhibit M. tuberculosis carbonic anhydrases (MtCAs), which are crucial for the pathogen's pH regulation and survival.[4] This highlights the versatility of the isoxazole core in targeting distinct biological pathways.
Performance Benchmark: A Comparative Analysis
The true potential of a new drug class is measured by its performance against the pathogen and its safety profile. Isoxazole-3-carboxylates have demonstrated exceptional promise in these areas.
Table 1: Potency Against Drug-Susceptible and Non-Replicating Mtb
This table summarizes the Minimum Inhibitory Concentration (MIC) of representative isoxazole-3-carboxylates against replicating (R-TB) and non-replicating (NRP-TB) M. tuberculosis H37Rv, compared to first-line drugs. Activity against NRP-TB is a key indicator of a compound's potential to shorten treatment duration.[1]
| Compound/Drug | Type | Target Phenotype | MIC (μM) | Reference |
| Compound 3 | Isoxazole-3-carboxylate | Replicating Mtb | 0.9 | [7] |
| Non-Replicating Mtb | 12.2 | [7] | ||
| Compound 5e | Isoxazole-3-carboxylate | Replicating Mtb | 0.25 µg/mL | [2] |
| Isoniazid | First-Line Drug | Replicating Mtb | ~0.2-0.7 | [1] |
| Rifampin | First-Line Drug | Replicating Mtb | ~0.1-0.5 | [1] |
Table 2: Activity Against Drug-Resistant Mtb and Cytotoxicity
A critical feature of this class is its efficacy against drug-resistant strains and its high selectivity, indicating a low potential for host toxicity.[1][2] The Selectivity Index (SI), the ratio of cytotoxicity to antimicrobial activity, is a key metric.
| Compound | Mtb Strain | MIC (µg/mL) | Cytotoxicity IC50 (Vero Cells, µM) | Selectivity Index (SI) | Reference |
| Compound 5e | H37Rv (Sensitive) | 0.25 | >50 µg/mL (>100) | >200 | [2] |
| Drug-Resistant Mtb | Equipotent to H37Rv | >50 µg/mL (>100) | >200 | [2] | |
| Generic Isoxazole Esters | H37Rv (Sensitive) | Submicromolar | >128 | High | [1] |
| INH, RMP, SM Resistant | Retain Activity | >128 | High | [1] |
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have delineated a reliable body of SAR for this class, guiding the design of more potent analogs.[3]
-
C5-Position Substitutions: The 5-position of the isoxazole ring is a critical site for modification. Attaching aryl, arylethenyl, or complex heterocyclic moieties like substituted indoles at this position significantly modulates antimycobacterial activity.[2][8] For example, compound 5e, with a 3,4-dichlorobenzyl indole substituent, was found to be optimally active in its series.[2]
-
The Ester Moiety: The ester group at the C3-position is generally crucial for activity, reinforcing the prodrug hypothesis. Ethyl and methyl esters are common and effective.[7][9] Hydrolysis to the corresponding carboxylic acid often leads to a loss of whole-cell activity, likely due to poor cell wall penetration.[6]
-
Molecular Hybridization: Combining the isoxazole-3-carboxylate scaffold with other known anti-TB pharmacophores, such as urea or thiourea linkers, has produced hybrid molecules with potent activity against both drug-susceptible and drug-resistant Mtb.[9][10]
Essential Experimental Protocols
For researchers entering this field, standardized and validated protocols are essential for generating reproducible and comparable data.
Screening Cascade Workflow
A logical progression of assays is crucial for efficient hit-to-lead development. The primary screen identifies active compounds, which are then assessed for cytotoxicity to eliminate toxic candidates before proceeding to more complex secondary assays like bactericidal activity determination.
Caption: A standard workflow for evaluating novel antimycobacterial compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the lowest concentration of a compound that inhibits bacterial growth. Resazurin (the active ingredient in Alamar Blue) is a blue, non-fluorescent cell viability indicator that is reduced by metabolically active cells to the pink, fluorescent resorufin. A blue color indicates inhibition of growth.
Methodology:
-
Preparation: Dispense 100 µL of Middlebrook 7H9 broth supplemented with OADC into each well of a 96-well microplate.
-
Compound Dilution: Serially dilute the test compounds in the plate to achieve a range of final concentrations. Include a drug-free well (growth control) and a well with a standard drug like Isoniazid (positive control).
-
Inoculation: Add 100 µL of a mid-log phase culture of M. tuberculosis H37Rv, diluted to a final concentration of ~10^5 CFU/mL, to each well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Assay Development: Add 30 µL of Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading: Visually assess the color change. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Assessment of Cytotoxicity (IC50) in Vero Cells
Principle: This assay determines the concentration of a compound that inhibits the growth of a mammalian cell line (e.g., African green monkey kidney Vero cells) by 50%. It is a crucial counter-screen to ensure that the compound's activity is specific to the mycobacteria and not due to general toxicity.
Methodology:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of ~10^4 cells per well in DMEM supplemented with 10% FBS and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a drug-free well (cell control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Viability Assessment: Add 20 µL of a resazurin-based solution (e.g., PrestoBlue™) to each well and incubate for 2-4 hours.
-
Reading: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the drug-free control. The IC50 value is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Derivatives of isoxazole-3-carboxylic acid esters represent a robust and promising class of anti-TB agents.[1] Their high potency, activity against resistant and non-replicating Mtb, and excellent selectivity profile make them attractive lead compounds for further development.[1][2] Future work must focus on several key areas:
-
Definitive Target Identification: Pinpointing the specific molecular target(s) will facilitate rational drug design and help predict potential resistance mechanisms.
-
Lead Optimization: Further chemical modifications are needed to optimize pharmacokinetic and pharmacodynamic (ADME/T) properties for in vivo efficacy.
-
In Vivo Studies: Promising candidates must be advanced into preclinical animal models of TB to evaluate their efficacy and safety in a whole-organism context.
The continued exploration of this chemical space holds significant potential to deliver a new generation of drugs to combat the global tuberculosis epidemic.
References
- 1. Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antituberculosis activity of novel mefloquine-isoxazole carboxylic esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. [PDF] Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents | Semantic Scholar [semanticscholar.org]
- 10. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Rigorous Validation of Molecular Docking Studies for Isoxazole-Based Inhibitors
In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a cornerstone in the design of potent and selective enzyme inhibitors. Its unique electronic properties and synthetic tractability make it a favored moiety among medicinal chemists.[1] Computational methods, particularly molecular docking, have become indispensable in the rapid screening and initial assessment of isoxazole-based compounds.[1][2] However, the predictive power of in silico models is only as robust as their experimental validation. This guide provides an in-depth, technically-grounded framework for the multi-faceted validation of molecular docking studies, ensuring that computational hypotheses are rigorously tested and translated into experimentally viable lead compounds.
The Imperative of Validation: Beyond the Docking Score
A docking score is a calculated estimation of the binding affinity between a ligand and its target protein.[3] While useful for initial ranking, it is not a direct measure of biological activity.[3] Factors such as protein flexibility, solvent effects, and the inherent approximations in scoring functions can lead to discrepancies between predicted and actual binding modes and affinities.[4] Therefore, a systematic and multi-pronged validation approach is paramount to build confidence in a computational model and guide the allocation of resources for synthesis and biological testing.[5]
This guide will delineate a comprehensive validation workflow, encompassing both computational cross-verification and essential experimental corroboration. We will explore the causality behind each experimental choice and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Part 1: Computational Validation - A Self-Consistent In Silico Approach
Before embarking on resource-intensive experimental validation, it is crucial to first assess the internal consistency and robustness of the docking protocol itself.
Re-docking: Assessing the Reliability of the Docking Algorithm
The foundational step in validating a docking protocol is re-docking.[2] This involves extracting the co-crystallized ligand from a protein-ligand complex, and then docking it back into the binding site. A successful re-docking protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[2][5]
-
Preparation of the Receptor:
-
Obtain the PDB file of the protein-ligand complex.
-
Using AutoDockTools (ADT), remove water molecules and add polar hydrogens.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Extract the co-crystallized ligand from the PDB file.
-
Using ADT, detect the ligand's root and set the number of active torsions.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the grid box to encompass the entire binding site, typically centered on the re-docked ligand.
-
-
Docking Parameter File Generation:
-
Create a docking parameter file (.dpf) specifying the prepared receptor and ligand PDBQT files, and the grid parameter file.
-
-
Running AutoDock:
-
Execute the docking run using the AutoDock engine.
-
-
Analysis:
-
Superimpose the lowest energy docked pose with the original crystal structure of the ligand.
-
Calculate the RMSD between the two poses. A value < 2.0 Å is considered a successful validation.[2]
-
Molecular Dynamics (MD) Simulation: Interrogating the Stability of the Docked Pose
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, assessing the stability of the predicted interactions.[2] A stable docked pose should remain within the binding pocket and maintain key interactions throughout the simulation.
-
System Preparation:
-
Generate the topology for the protein using a suitable force field (e.g., CHARMM36).[6]
-
Generate the topology for the isoxazole-based ligand.
-
Combine the protein and ligand into a single complex.
-
-
Solvation:
-
Create a simulation box and solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant number of particles, volume, and temperature) to stabilize the temperature.
-
NPT (constant number of particles, pressure, and temperature) to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).[7]
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand within the binding site, monitoring RMSD and key hydrogen bond interactions over time.
-
Part 2: Experimental Validation - Bridging the In Silico-In Vitro Gap
Experimental validation is the ultimate arbiter of the accuracy of a molecular docking study. A strong correlation between computational predictions and experimental results provides the confidence needed to advance a project.
In Vitro Enzymatic Assays: Quantifying Inhibitory Potency
The most direct method to validate the predicted activity of an isoxazole-based inhibitor is to measure its effect on the target enzyme's activity in vitro.[8][9] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
-
Compound Preparation:
-
Prepare a stock solution of the isoxazole inhibitor in 100% DMSO.
-
Perform a serial dilution of the compound.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor or a DMSO control.
-
Add the kinase enzyme and incubate to allow for binding.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biophysical Assays: Measuring Direct Binding Affinity
While enzymatic assays measure the functional consequence of binding, biophysical techniques directly quantify the binding affinity (dissociation constant, Kd) between the inhibitor and the target protein.
-
Protein Immobilization:
-
Immobilize the target protein onto an SPR sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of the isoxazole inhibitor over the sensor surface.
-
-
Signal Detection:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd = kd/ka).
-
-
Sample Preparation:
-
Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution.[10]
-
-
Titration:
-
Fill the ITC sample cell with the protein solution.
-
Titrate the isoxazole inhibitor into the sample cell in a series of small injections.
-
-
Heat Measurement:
-
Measure the heat released or absorbed during the binding interaction after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Comparative Analysis: Docking Scores vs. Experimental Data for Isoxazole Inhibitors
A critical aspect of validation is the direct comparison of computational predictions with experimental results. The following tables summarize findings from published studies on isoxazole-based inhibitors, illustrating the correlation between docking scores and IC50 values.
| Isoxazole-Carboxamide Derivative | Target | Docking Score (kcal/mol) | Experimental IC50 (nM) | Reference |
| Compound A13 | COX-1 | - | 64 | [11] |
| Compound A13 | COX-2 | - | 13 | [11] |
| Celecoxib (Control) | COX-2 | - | 25 | [11] |
| Isoxazole Derivative | Target | Docking Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| Compound AC2 | Carbonic Anhydrase | -13.53 | 112.3 | [12] |
| Compound AC3 | Carbonic Anhydrase | -12.49 | 228.4 | [12] |
| Acetazolamide (Standard) | Carbonic Anhydrase | - | 18.6 | [12] |
These case studies demonstrate a generally good correlation between lower (more favorable) docking scores and lower IC50 values, lending credence to the utility of molecular docking in prioritizing compounds for synthesis and testing. However, it is also evident that the docking score is not the sole determinant of activity, highlighting the necessity of experimental validation.
Visualizing the Validation Workflow
To provide a clear overview of the comprehensive validation process, the following diagrams illustrate the key stages and their logical flow.
Caption: A comprehensive workflow for the validation of molecular docking studies.
Caption: Comparison of computational and experimental data for robust validation.
Conclusion
The validation of molecular docking studies for isoxazole-based inhibitors is not a single event but a continuous, iterative process that integrates computational rigor with experimental reality. By employing a systematic approach that includes re-docking, molecular dynamics simulations, in vitro enzymatic assays, and biophysical binding studies, researchers can significantly enhance the confidence in their in silico models. This comprehensive validation strategy not only weeds out false positives early in the drug discovery pipeline but also provides a deeper understanding of the structure-activity relationships that govern the inhibitory potential of this important class of compounds. The ultimate goal is to leverage computational tools as a powerful guide, always anchored by the empirical truth of experimental data, to accelerate the development of novel and effective isoxazole-based therapeutics.
References
- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid (CAS 1083224-23-0). As a fluorinated heterocyclic compound used in pharmaceutical research and development, its unique chemical properties necessitate rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedures, but the scientific rationale behind them.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; its classification dictates its management as hazardous waste. The primary risks are associated with direct contact and inhalation.
The Globally Harmonized System (GHS) classification for this compound provides a clear summary of its potential dangers.[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Expert Insight: The presence of two fluorine atoms on the phenyl ring enhances the molecule's stability and biological activity, but also flags it for careful environmental handling. Fluorinated organic compounds must be disposed of through a certified hazardous waste program to prevent environmental persistence.[3] The carboxylic acid functional group implies acidic properties, which must be considered when selecting waste containers and evaluating potential chemical incompatibilities.
The Core Principle: Segregation and Containment at the Source
Proper disposal begins the moment a material is deemed "waste." The cardinal rule is to never mix waste streams unless explicitly permitted by a validated protocol. The causality is simple: mixing incompatible chemicals can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.[3][4]
All waste containing this compound must be collected in clearly labeled, compatible containers.[3] This includes the pure compound, solutions, and any materials contaminated during handling.
Caption: Waste Segregation Workflow at the Point of Generation.
Institutional Disposal Pathway: From Laboratory to Final Disposition
Individual researchers are responsible for segregating and labeling waste correctly, but the ultimate disposal is managed by the institution's Environmental Health and Safety (EHS) office (or equivalent department).[5] This ensures compliance with complex regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[6] Attempting to dispose of this chemical through standard drains or municipal trash is a serious regulatory violation and environmental hazard.[7]
Step-by-Step Institutional Workflow:
-
Accumulation: Waste is accumulated at or near the point of generation in designated Satellite Accumulation Areas (SAAs). These containers must remain closed except when adding waste.[5]
-
Pickup Request: Once a container is full or has reached the institutional time limit for accumulation, the researcher submits a hazardous waste pickup request to the EHS office.
-
Transport and Consolidation: Trained EHS personnel collect the waste and transport it to a central hazardous waste facility. Here, it may be consolidated with other compatible wastes.
-
Manifesting and Shipment: The waste is manifested and shipped via a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Final Disposal: For fluorinated organic compounds like this, the most common and effective disposal method is high-temperature incineration.[8] This process is designed to achieve complete destruction of the organic molecule, converting it to carbon dioxide, water, and inorganic acids (like hydrofluoric acid), which are then scrubbed from the exhaust gases.
Caption: Chain of Custody for Hazardous Chemical Waste Disposal.
Standard Operating Procedures (SOPs) for Disposal
SOP 1: Disposal of Unused or Expired Solid Compound
-
Assessment: Ensure the material is clearly identified. Do not handle if the container is compromised or the label is illegible; contact your EHS office immediately.
-
PPE: At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[9]
-
Containment: If the original container is intact and can be securely closed, it can serve as the primary waste container.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required fields as shown in the diagram above.
-
Storage: Store the labeled container in your lab's designated Satellite Accumulation Area.
-
Pickup: Request a pickup from your EHS office.
SOP 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Rationale: Any item that has come into direct contact with the compound is considered contaminated and must be disposed of as hazardous waste.[3] This prevents the introduction of hazardous chemicals into the municipal waste stream.
-
Procedure:
-
Collect disposable items such as gloves, weigh boats, and contaminated paper towels in a designated, durable plastic bag or a lined, rigid container.
-
The container must be clearly labeled as hazardous waste with the chemical name.
-
Once full, securely seal the bag or container and request a pickup from EHS.
-
Non-disposable glassware must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The first two rinsates must be collected as hazardous liquid waste. The third rinsate may be collected as well, depending on institutional policy.
-
SOP 3: Spill Management and Cleanup Waste Disposal
-
Immediate Action: Alert personnel in the area and restrict access. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency response team.[3]
-
PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For a small spill of solid material, gently cover it with a compatible absorbent material to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Disposal: The container with the spill cleanup debris must be labeled as hazardous waste, including the name of the spilled chemical and the absorbent used. Dispose of it through the EHS office.
Critical Prohibitions: What You Must NEVER Do
-
DO NOT dispose of this compound down the drain.[7] Its effects on aquatic life are not well characterized, and it is not intended for wastewater treatment systems.
-
DO NOT place the compound or contaminated materials in the regular trash.[7] This is a serious compliance violation.
-
DO NOT attempt to neutralize the bulk chemical as a form of treatment without a specific, validated procedure and approval from your EHS office.[3] Neutralization can be highly exothermic and may produce hazardous byproducts.
-
DO NOT mix this waste with incompatible waste streams, such as strong oxidizers or bases, in the same container.[3]
By adhering to these scientifically grounded procedures, you uphold your professional responsibility to maintain a safe laboratory environment and ensure the proper stewardship of chemical agents. Always consult your institution's specific hazardous waste management plan and your EHS office for guidance.
References
- 1. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
Comprehensive Safety and Handling Guide: 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety protocols for structurally related compounds and general chemical safety principles.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards of similar chemical structures, including other isoxazole derivatives, difluorophenyl compounds, and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following warnings:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Given its nature as a halogenated aromatic carboxylic acid, it requires stringent safety protocols to mitigate risks of chemical burns, respiratory tract irritation, and potential long-term health effects.[2][3] The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The selection of appropriate PPE is the first line of defense.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles.[4][5] | Protects against dust particles and potential splashes of solutions containing the compound. A face shield offers a broader range of protection for the entire face.[6] |
| Skin Protection | Chemical-resistant lab coat. Chemical-resistant gloves (e.g., disposable nitrile gloves).[5] Fully enclosed shoes made of a chemical-resistant material.[5] | A fully buttoned lab coat protects the torso and arms. Nitrile gloves provide a good barrier against many chemicals; they should be inspected before use and changed immediately upon contamination.[6][7] Enclosed shoes protect feet from spills. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood.[2][5] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[4][5] | A chemical fume hood is the primary engineering control to prevent inhalation of dust.[2] Respirators provide an additional layer of protection in specific scenarios.[6] |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls:
-
Handling the Solid Compound:
-
Post-Handling Procedures:
In the event of a spill, immediate and appropriate action is necessary.
-
Assess the Situation:
-
Ensure Safety:
-
Contain and Neutralize:
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[7]
-
For spills of the compound in solution, contain the spill with an absorbent material.[4][10]
-
Neutralize the acidic spill by applying a base like sodium bicarbonate or soda ash, starting from the perimeter and working inwards.[8][9]
-
-
Cleanup and Decontamination:
-
Once neutralized, absorb the material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.[9]
-
-
Reporting:
-
Report the incident to your institution's Environmental Health and Safety (EHS) office.[10]
-
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation:
-
Waste Disposal:
References
- 1. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. How to Clean Up a Chemical Acid Spill | AbsorbentsOnline [absorbentsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. trdsf.com [trdsf.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
